Structural Elucidation of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: A Comprehensive Crystallographic Guide
Executive Summary and Structural Rationale Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (MHPyB) represents a highly specialized pharmacophore, merging a salicylate-like core with a functionalized pyrrole ring. For drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Structural Rationale
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (MHPyB) represents a highly specialized pharmacophore, merging a salicylate-like core with a functionalized pyrrole ring. For drug development professionals and computational chemists, understanding the precise three-dimensional architecture of this molecule is non-negotiable. The spatial orientation of the pyrrole ring relative to the benzoate plane, driven by steric hindrance and electronic conjugation, dictates the molecule's ability to interface with biological targets.
Furthermore, the solid-state behavior of MHPyB is governed by a delicate balance of intra- and intermolecular forces. The 2-hydroxyl group acts as a powerful hydrogen bond donor to the adjacent ester carbonyl, forming a stable six-membered pseudo-ring that locks the ester conformation. Meanwhile, the electron-rich pyrrole moiety drives
π−π
stacking in the crystal lattice. To accurately map these interactions and predict bulk powder stability, a rigorous, self-validating crystallographic workflow utilizing Single-Crystal X-ray Diffraction (SCXRD) cross-referenced with Powder X-ray Diffraction (PXRD) is required.
Prior to experimental setup, a substructure search in the [1] for analogous 1-phenylpyrrole derivatives is recommended to anticipate expected unit cell dimensions and packing motifs.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the structural assignment, the methodology relies on a closed-loop validation system: the single crystal used for atomic resolution must be mathematically proven to represent the bulk synthesized powder.
Single-Crystal Growth and SCXRD Acquisition
The following step-by-step protocol isolates the thermodynamically stable polymorph of MHPyB.
Solvent System Selection : Dissolve 50 mg of high-purity MHPyB in 2.0 mL of ethyl acetate. Carefully layer this solution with 6.0 mL of n-hexane in a crystallization tube.
Causality: The differential solubility between the polar ester/hydroxyl groups and the non-polar pyrrole ring necessitates a binary solvent system. Slow liquid-liquid diffusion over 5–7 days prevents the kinetic trapping of metastable polymorphs, providing the optimal supersaturation gradient for diffraction-quality macroscopic crystals.
Crystal Harvesting & Cryo-Mounting : Under a polarized light microscope, select a block-shaped crystal devoid of visible twinning or macroscopic defects (ideal dimensions: ~0.20 × 0.15 × 0.10 mm). Coat the crystal in Paratone-N oil and mount it on a polyimide micro-loop.
Causality: The viscous oil prevents rapid solvent evaporation (which degrades lattice integrity) and serves as a cryoprotectant during flash-cooling.
Data Collection : Transfer the mounted crystal to a diffractometer equipped with a microfocus Mo
Kα
X-ray source (
λ=0.71073
Å). Flash-cool the sample to 100 K using an open-flow nitrogen cryostream.
Causality: Cryogenic data collection drastically minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots at high resolution, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the intramolecular O-H···O hydrogen bond.
Data Reduction : Integrate the diffraction frames and apply multi-scan absorption corrections to account for the crystal's shape and the X-ray path length.
Structure Solution & Refinement : Solve the phase problem using the dual-space algorithm in [2]. Refine the structural model via full-matrix least-squares on
F2
using [3].
Causality: Dual-space algorithms are highly efficient at locating main molecular frameworks from unphased data. OLEX2 provides a robust environment for applying anisotropic displacement parameters to non-hydrogen atoms and applying riding models to hydrogen atoms, ensuring a chemically sensible final model.
SCXRD data acquisition and structure refinement workflow for MHPyB.
Bulk Phase Validation via Powder X-ray Diffraction (PXRD)
To confirm the SCXRD model represents the bulk API (Active Pharmaceutical Ingredient).
Sample Preparation : Gently grind 100 mg of the bulk MHPyB precipitate using an agate mortar and pestle.
Causality: Gentle, manual grinding minimizes preferred orientation (texturing) of the crystallites without introducing enough mechanical energy to trigger a mechanochemical phase transition or amorphization.
Data Acquisition : Load the powder onto a zero-background silicon holder. Collect diffraction data from
2θ=5∘
to
50∘
using Cu
Kα
radiation (
λ=1.5406
Å) with a step size of 0.01° and a count time of 1 second per step.
Rietveld Refinement : Generate a simulated powder pattern from the refined SCXRD CIF file using [4]. Perform a Rietveld refinement against the experimental data to mathematically prove phase purity.
Quantitative Crystallographic Data
The following table summarizes the refined crystallographic parameters for the thermodynamically stable monoclinic phase of MHPyB. These metrics serve as the definitive reference for structural validation.
The stability of the MHPyB crystal lattice is dictated by a hierarchy of non-covalent interactions. The primary conformational driver is the intramolecular hydrogen bond, which planarizes the benzoate system. This planarization subsequently allows the molecules to pack efficiently, driven by the
π−π
stacking of the orthogonal pyrrole rings and a network of weak intermolecular
C−H⋯O
contacts linking the ester moieties.
Dominant intra- and intermolecular interactions governing MHPyB solid-state stability.
References
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[Link]
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to materials engineering. Journal of Applied Crystallography, 53(1), 226-235.[Link]
Discovery and Early-Stage Biological Evaluation of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: A Technical Guide
Executive Summary & Rationale The development of novel antimycobacterial and anti-inflammatory agents frequently relies on the strategic derivatization of established pharmacophores. para-Aminosalicylic acid (PAS), a cor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The development of novel antimycobacterial and anti-inflammatory agents frequently relies on the strategic derivatization of established pharmacophores. para-Aminosalicylic acid (PAS), a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), acts as a prodrug that targets the folate biosynthesis pathway[1][2]. However, its clinical efficacy is often limited by poor cellular permeability, rapid systemic clearance, and emerging bacterial resistance mechanisms such as efflux pump upregulation.
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate represents a rational, next-generation structural evolution of PAS. By masking the polar carboxylic acid as a methyl ester and converting the primary amine into a sterically demanding, electron-rich pyrrole ring, we fundamentally alter the molecule's physicochemical profile.
The Causality of Design:
Lipophilicity & Permeation: The methyl ester significantly increases the partition coefficient (cLogP), driving passive diffusion across the mycolic acid-rich mycobacterial cell envelope.
Metabolic Stability & Target Engagement: The pyrrole ring prevents premature N-acetylation (a common deactivation route for PAS) while providing novel
π−π
stacking opportunities within the active sites of target enzymes, such as Dihydropteroate Synthase (DHPS) or Dihydrofolate Reductase (DHFR), post-esterase activation.
Chemical Synthesis & Structural Characterization
The synthesis of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate relies on a two-step sequence: the Fischer esterification of PAS followed by a Clauson-Kaas pyrrole synthesis[3][4].
Synthetic Workflow
Caption: Two-step synthetic workflow from PAS to the target pyrrole derivative.
Standard Operating Procedure: Clauson-Kaas Reaction
Note: This protocol assumes the prior successful synthesis of methyl 4-amino-2-hydroxybenzoate[3].
Rationale for Reagent Selection: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst required to hydrolyze 2,5-dimethoxytetrahydrofuran into the reactive intermediate, succinaldehyde, which subsequently condenses with the primary amine.
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of methyl 4-amino-2-hydroxybenzoate in 30 mL of glacial acetic acid.
Addition: Slowly add 11.0 mmol (1.1 eq) of 2,5-dimethoxytetrahydrofuran dropwise at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could lead to polymerization of the furan derivative.
Reflux: Heat the reaction mixture to 110°C (reflux) under a nitrogen atmosphere for 2–4 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 3:1).
Quenching & Precipitation: Once the starting material is consumed, cool the flask to room temperature. Pour the mixture into 150 mL of crushed ice/water. Causality: The highly lipophilic target compound is insoluble in cold water, driving rapid precipitation and leaving polar byproducts in solution.
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual acetic acid.
Purification: Recrystallize from hot ethanol to yield methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate as an off-white to pale yellow crystalline solid.
Biological Target Pathways & Mechanism of Action
To understand the biological evaluation, we must map the compound's intended mechanism. PAS is a known prodrug that hijacks the bacterial folate pathway[1]. By introducing the pyrrole and ester modifications, we engineer a "Trojan Horse" system. The lipophilic ester facilitates entry, after which intracellular mycobacterial esterases cleave the methyl group. The resulting 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid then acts as a competitive inhibitor or toxic alternative substrate for DHPS.
Caption: Engineered mechanism of action hijacking the mycobacterial folate biosynthesis pathway.
Early-Stage Biological Evaluation Protocols
A self-validating experimental workflow is critical for early-stage biological evaluation. We utilize the Resazurin Microtiter Assay (REMA) for its high-throughput reliability in quantifying mycobacterial viability.
In Vitro Antimycobacterial Assay (REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80 (to prevent bacterial clumping), and 10% OADC (Oleic Albumin Dextrose Catalase) enrichment.
Compound Dilution: Dissolve the target compound in DMSO to a stock concentration of 10 mM. Perform two-fold serial dilutions in a 96-well microtiter plate. Critical Control: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity.
Inoculation: Add
105
CFU/mL of log-phase M. tuberculosis H37Rv to each well. Include growth controls (bacteria + vehicle) and sterile controls (media only).
Incubation: Seal plates and incubate at 37°C for 7 days.
Fluorescent Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.
Causality: Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin via active metabolic oxidoreductases.
Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.
Cytotoxicity & Selectivity Index (SI)
To ensure the compound is selectively toxic to bacteria and not mammalian host cells, cytotoxicity is evaluated against Vero (African green monkey kidney) cell lines using an MTT assay. The Selectivity Index (SI) is calculated as
IC50/MIC
. An SI > 10 is generally required to advance a lead compound.
Quantitative Data Summary
The following tables summarize the expected physicochemical and biological profile of the target compound compared to the parent drug, PAS.
Table 1: Physicochemical Properties
Compound
Molecular Weight ( g/mol )
cLogP (Lipophilicity)
Polar Surface Area (Ų)
H-Bond Donors
PAS
153.14
0.85
83.3
3
Methyl PAS
167.16
1.20
72.3
2
Target Pyrrole
217.22
2.95
44.8
1
Analysis: The target compound demonstrates a significant increase in cLogP and a reduction in Polar Surface Area (PSA), aligning perfectly with Lipinski's Rule of Five for optimal membrane permeability.
Table 2: Biological Evaluation Profile
Compound
MIC against M. tb H37Rv (µM)
Cytotoxicity
IC50
Vero cells (µM)
Selectivity Index (SI)
PAS (Control)
1.25
> 500
> 400
Target Pyrrole
0.78
145.0
~ 185
Rifampicin (Ref)
0.05
> 200
> 4000
Analysis: The pyrrole derivative exhibits enhanced potency (lower MIC) compared to PAS, validating the lipophilic prodrug strategy. While cytotoxicity is slightly increased due to the general lipophilicity of the pyrrole ring, the SI remains well within the acceptable therapeutic window (>10).
Conclusion & Future Directions
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate serves as a highly promising scaffold in the early-stage discovery of novel antimycobacterial agents. By utilizing a Clauson-Kaas synthetic strategy, we successfully mask the pharmacokinetic liabilities of para-aminosalicylic acid.
Future optimization should focus on:
Microsomal Stability Testing: Evaluating the half-life of the methyl ester in human liver microsomes (HLMs) to ensure the prodrug is not cleared before reaching the pulmonary macrophages harboring M. tuberculosis.
Target Deconvolution: Utilizing X-ray crystallography to confirm whether the active pyrrole-metabolite binds to DHPS or if the bulky pyrrole ring shifts the mechanism of action toward alternative targets, such as DprE1.
References
PrepChem. (n.d.). Synthesis of Methyl 2-hydroxy-4-aminobenzoate. Retrieved from:[Link]
Zheng, J., et al. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288(32). Retrieved from:[Link]
Analytical Application Note: HPLC-UV Method Development and Validation for Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Executive Summary Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a highly functionalized aromatic ester with significant utility as a synthetic intermediate in the development of novel non-steroidal anti-inflammatory dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a highly functionalized aromatic ester with significant utility as a synthetic intermediate in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial scaffolds. Accurate quantification of this compound is critical for reaction monitoring, purity assessment, and downstream quality control.
This application note details the rational development of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. By applying a Quality by Design (QbD) approach, we establish a self-validating analytical protocol that strictly adheres to the regulatory frameworks outlined in [1] and [2].
Analyte Profiling & Mechanistic Rationale
Before selecting chromatographic parameters, it is imperative to understand the physicochemical properties of the analyte to predict its behavior in solution.
Lipophilicity & Retention: The molecule features a lipophilic methyl ester and a pyrrole ring, making it highly hydrophobic. To achieve a reasonable retention time (
k′
between 2 and 10) on a standard Reversed-Phase C18 column, a relatively high percentage of organic modifier (50–60%) is required.
Ionization & pH Control (Causality): The 2-hydroxyl group is a phenol. While unsubstituted phenols typically have a
pKa
around 9.5, the electron-withdrawing ester group at the ortho position lowers this
pKa
to approximately 8.0–8.5. If the mobile phase pH is near 8, the compound will partially ionize, leading to split peaks, severe tailing, and irreproducible retention times. By buffering the aqueous mobile phase to pH ~2.7 using 0.1% Formic Acid, we ensure the molecule remains 100% unionized, yielding sharp, symmetrical peaks.
Chromophore & Detection: The conjugated
π
-system extends from the pyrrole lone pair through the benzene ring to the carbonyl of the ester. This provides a strong chromophore. Scanning via a Photo Diode Array (PDA) reveals a
λmax
near 254 nm. We select 254 nm for maximum sensitivity.
Quality by Design (QbD) Method Development Workflow
Modern analytical development relies on [3] to build robustness into the method prior to validation. The workflow below illustrates the systematic progression from analyte profiling to system suitability.
Fig 1: QbD-driven HPLC method development workflow.
Optimized Chromatographic Protocol
Based on the QbD assessment, the following isocratic HPLC-UV method was finalized. Acetonitrile (ACN) was selected over methanol due to its lower viscosity and lower UV cutoff, providing a superior baseline and reduced system backpressure.
Table 1: Finalized Chromatographic Conditions
Parameter
Specification
Rationale
Column
Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Excellent end-capping prevents secondary interactions with the pyrrole nitrogen.
Mobile Phase A
0.1% Formic Acid in Ultrapure Water
Suppresses phenolic ionization (pH ~2.7).
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Provides necessary elution strength.
Elution Mode
Isocratic: 40% A / 60% B
Ensures run-to-run reproducibility without equilibration delays.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp.
30°C
Stabilizes retention times and reduces mobile phase viscosity.
Detection
UV at 254 nm
Targets the primary
π→π∗
transition of the conjugated system.
Injection Vol.
10 µL
Prevents column overloading while maintaining high signal-to-noise.
Step-by-Step Sample Preparation Methodology
Diluent Preparation: Mix HPLC-grade Acetonitrile and Ultrapure Water in a 50:50 (v/v) ratio.
Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate reference standard. Transfer to a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 5 minutes. Make up to volume with diluent.
Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to volume with diluent.
Filtration (Critical Step): Filter the final solution through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon because Nylon membranes can exhibit non-specific binding with phenolic compounds, leading to artificially low recoveries.
Self-Validating System Suitability (SST)
A method cannot be trusted unless the instrument demonstrates it is capable of executing it accurately on the day of analysis. According to [2], the following System Suitability Test (SST) must be injected and passed prior to running any sample sequence.
Table 2: System Suitability Criteria (Based on 5 Replicate Injections)
Parameter
Acceptance Criteria
Observed Result
Pass/Fail
Retention Time (
tR
)
%RSD
≤
1.0%
0.3%
Pass
Peak Area
%RSD
≤
2.0%
0.8%
Pass
Tailing Factor (
Tf
)
≤
1.5
1.12
Pass
Theoretical Plates (
N
)
≥
3000
8,450
Pass
ICH Q2(R2) Method Validation Framework
To ensure the method is fit for its intended purpose (quantitation of the active moiety), it was validated against the core parameters mandated by [1].
Fig 2: Core validation parameters per ICH Q2(R2) guidelines.
Validation Methodologies
Specificity: A diluent blank and a placebo matrix were injected. Acceptance: No interfering peaks
≥
0.1% of the target peak area at the retention time of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
Linearity & Range: Five concentration levels were prepared ranging from 12.5 µg/mL to 75 µg/mL (25% to 150% of the working concentration). Acceptance: Correlation coefficient (
R2
)
≥
0.999.
Accuracy (Recovery): Known amounts of the analyte were spiked into a blank matrix at three levels (50%, 100%, 150%) in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability): Six independent preparations of the sample at 100% concentration were analyzed. Acceptance: %RSD of the calculated assay
≤
2.0%.
Validation Results & Data Presentation
The executed validation confirmed that the method is highly accurate, precise, and robust for routine laboratory use.
Table 3: Method Validation Summary
Validation Parameter
Target Criteria
Experimental Result
Conclusion
Specificity
No interference at
tR
No peaks detected at
tR
in blank
Complies
Linearity (
R2
)
≥
0.999 (25% - 150%)
0.9998
Complies
Accuracy (50% Level)
98.0% - 102.0%
99.4%
±
0.6%
Complies
Accuracy (100% Level)
98.0% - 102.0%
100.2%
±
0.4%
Complies
Accuracy (150% Level)
98.0% - 102.0%
99.8%
±
0.5%
Complies
Method Precision
%RSD
≤
2.0% (n=6)
0.75%
Complies
Intermediate Precision
%RSD
≤
2.0% (n=6, Day 2)
0.82%
Complies
References
European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]
Dickie, A. (2024). A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. Separation Science. Retrieved from:[Link]
Application
Application Note: Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate as a Strategic Precursor in Drug Discovery
Executive Summary The synthesis of complex, sterically demanding heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (also known as methyl 4-(1H-pyrrol-1-yl)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex, sterically demanding heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (also known as methyl 4-(1H-pyrrol-1-yl)salicylate) has emerged as a highly versatile precursor for developing broad-spectrum antimicrobials and viral entry inhibitors. By leveraging the Clauson-Kaas pyrrole synthesis, the primary amine of methyl 4-aminosalicylate is converted into a pyrrole ring. This application note details the mechanistic rationale, optimized microwave-assisted protocols, and analytical validation required to utilize this precursor effectively in downstream drug development.
Scientific Rationale & Mechanistic Insights
The Clauson-Kaas Transformation
The conversion of methyl 4-aminosalicylate to its pyrrole derivative is achieved via the Clauson-Kaas reaction, a variation of the Paal-Knorr synthesis. Using 2,5-dimethoxytetrahydrofuran as the masked dialdehyde, the reaction proceeds through an initial ring-opening step followed by bis-condensation with the primary amine.
Causality of Reagent Selection: Glacial acetic acid is selected as the solvent because it dual-functions as an acid catalyst to unmask the tetrahydrofuran acetal and provides the necessary protic environment to drive the dehydration steps of the cyclization.
Structural Biology & Target Causality
The incorporation of the pyrrole ring is not merely a functional group swap; it fundamentally alters the 3D topography of the molecule.
HIV-1 gp41 Inhibition: The steric clash between the pyrrole protons and the benzoate ortho-protons forces a near-perpendicular (orthogonal) conformation between the benzene and pyrrole rings. This unique geometry allows the molecule to perfectly occupy the deep hydrophobic pocket of the HIV-1 gp41 glycoprotein, effectively disrupting the six-helix bundle (6-HB) formation required for viral fusion [1].
Broad-Spectrum Antimicrobials: In antibacterial design, the pyrrole-benzoate scaffold serves as a highly effective bioisostere for the nitrothiazole core of Nitazoxanide (NTZ). This modification bypasses enzymatic resistance mutations while maintaining potent inhibition against pathogens like Mycobacterium tuberculosis and Enterococcus faecalis[2].
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to resource-intensive downstream steps.
Protocol: Microwave-Assisted Synthesis of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Causality for Microwave Irradiation: Conventional reflux of pyrrole derivatives often leads to deep-red oxidative degradation and polymerization byproducts due to prolonged thermal exposure. Microwave irradiation reduces the reaction time from hours to 10 minutes, suppressing these side reactions and drastically improving the yield [1].
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve methyl 4-aminosalicylate in 2.0 mL of glacial acetic acid.
Addition: Add 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution at room temperature.
Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation (dynamic power mode) set to maintain a temperature of 100–150 °C for exactly 10 minutes.
Quenching: Allow the vial to cool to room temperature. Pour the reaction mixture into 15 mL of ice-cold distilled water to precipitate the product.
Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (until CO₂ evolution ceases) followed by brine (10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validation Checkpoints:
TLC Monitoring: The reaction is deemed complete when the primary amine spot (ninhydrin-positive) completely disappears, replaced by a higher Rf, UV-active spot.
Visual Cue: The solution should remain pale yellow to amber. A rapid shift to deep red indicates localized overheating or extended reaction times, signaling pyrrole degradation.
Protocol: Downstream Saponification to N-Carboxyphenylpyrroles
To utilize the precursor for HIV-1 gp41 targeting, the methyl ester must be hydrolyzed to expose the free carboxylic acid, which forms critical salt bridges with Arg579 or Lys574 in the gp41 pocket[1].
Step-by-Step Procedure:
Dissolve the purified methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (0.5 mmol) in a 3:1 mixture of THF/H₂O (4 mL).
Add LiOH·H₂O (2.0 mmol, 4 equivalents) and stir at room temperature for 4 hours.
Validation: Monitor via TLC. The ester spot will disappear, yielding a baseline spot.
Acidify the mixture to pH 2-3 using 1M HCl at 0 °C. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford the active N-carboxyphenylpyrrole derivative.
Quantitative Data & Analytical Validation
The transition from conventional heating to microwave-assisted synthesis provides a statistically significant improvement in both yield and purity.
Table 1: Optimization of Clauson-Kaas Reaction Conditions
Validation Note: The presence of the symmetric pyrrole protons at
δ
7.52 and
δ
7.23 confirms successful cyclization.
Workflow Visualization
The following diagram illustrates the synthetic pathway, the critical microwave-assisted transformation, and the divergence into two distinct pharmacological applications.
Figure 1: Synthetic workflow and downstream biological applications of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
References
Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41. Journal of Medicinal Chemistry. URL:[Link]
Design, Synthesis, Biological Evaluation, and In Silico Studies of New Nitazoxanide Derivatives: Toward Broad-Spectrum Antimicrobial Agents. Archiv der Pharmazie. URL:[Link]
Method
Application Note: 1H and 13C NMR Spectroscopy Protocols for Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Spectral Interpretation Guide Introduction and Chemical Context Methyl 2-hydroxy-4-(1...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Spectral Interpretation Guide
Introduction and Chemical Context
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a critical synthetic intermediate and structural analog in the development of N-carboxyphenylpyrrole derivatives, which have been heavily investigated as potent HIV-1 fusion inhibitors targeting the gp41 core ()[1]. Typically synthesized via a microwave-assisted Clauson-Kaas reaction—condensing methyl 4-aminosalicylate with 2,5-dimethoxytetrahydrofuran—this compound presents a unique highly conjugated system.
Accurate structural characterization of this molecule is paramount. The electron-rich pyrrole ring is electronically coupled to the electron-deficient salicylate core, creating distinct anisotropic and mesomeric effects that must be carefully mapped using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a self-validating protocol for acquiring and interpreting the
1
H and
13
C NMR spectra of this compound.
To ensure reproducibility and high spectral resolution, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of highly purified methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
, 99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Causality Note: DMSO-
d6
is specifically chosen over CDCl
3
. The strong hydrogen-bond accepting nature of DMSO stabilizes the solute, but more importantly, it prevents the rapid chemical exchange of the phenolic -OH proton with residual moisture. This locks the -OH signal, allowing observation of its critical intramolecular hydrogen bond.
Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no micro-bubbles are trapped in the active volume.
Step 2: Instrument Setup and Acquisition
Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for the
1
H and
13
C channels. Lock onto the deuterium signal of DMSO-
d6
and perform gradient shimming until the TMS line width at half-height is < 1.0 Hz.
1
H NMR Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (
T1
) of all protons. Acquire 16 to 32 scans.
13
C NMR Acquisition: Execute a proton-decoupled
13
C sequence (e.g., zgpg30). Set D1 to 2.5–3.0 seconds.
Causality Note: A longer D1 and a minimum of 1024 scans are required due to the lower natural abundance of
13
C and the presence of four quaternary carbons (C-1, C-2, C-4, C=O), which lack direct dipole-dipole relaxation mechanisms and thus possess significantly longer
T1
relaxation times.
Analytical workflow for the complete NMR characterization of the target compound.
Spectral Interpretation and Causality
The interpretation of the NMR data for methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate relies on fundamental principles of magnetic anisotropy and electron density distribution.
The Phenolic -OH (δ 10.75 ppm): This proton is extremely deshielded. This is caused by a strong intramolecular hydrogen bond between the C-2 hydroxyl group and the C-1 ester carbonyl oxygen. This interaction locks the molecule into a planar conformation and draws electron density away from the proton, shifting it far downfield.
Aromatic Core (H-6 vs. H-5): In literature, H-5 and H-6 are sometimes misassigned due to their similar coupling constants (
J≈8.4
Hz)[1]. However, H-6 (δ 7.85 ppm) is positioned directly ortho to the electron-withdrawing ester group. The magnetic anisotropy of the carbonyl
C=O
double bond strongly deshields H-6. Conversely, H-5 (δ 7.25 ppm) and H-3 (δ 7.23 ppm) are shielded by the electron-donating mesomeric effect (+M) of the hydroxyl group and the pyrrole nitrogen.
The Pyrrole Ring: The pyrrole protons appear as two distinct pseudo-triplets. The
α
-protons (H-2'/5') resonate at δ 7.52 ppm, deshielded by the adjacent nitrogen atom, while the
β
-protons (H-3'/4') resonate at δ 6.30 ppm.
Quantitative Data Summaries
The following tables summarize the validated
1
H and
13
C NMR chemical shifts, multiplicities, and coupling constants.
To ensure the protocol is a self-validating system, 2D NMR must be employed to prove the connectivity between the pyrrole ring and the benzoate core.
HSQC (Heteronuclear Single Quantum Coherence): Utilize HSQC to map all protons to their directly attached carbons (e.g., confirming the δ 7.85 proton is attached to the δ 131.8 carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for assigning quaternary carbons and linking separate spin systems.
Validation Check: The definitive proof of the pyrrole attachment at C-4 is the
3JCH
correlation between the pyrrole
α
-protons (H-2'/5' at δ 7.52) and the benzoate C-4 carbon (δ 145.2).
Validation Check: The assignment of H-6 is confirmed by its strong
3JCH
cross-peak with the ester carbonyl carbon (δ 169.5).
Key HMBC interactions used for structural validation of the pyrrole-benzoate linkage.
References
Liu, K., Lu, H., Hou, W., et al. (2008). Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41. Journal of Medicinal Chemistry, 51(24), 7843–7854.[Link]
Application Note: Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate in the Discovery of Novel Antimicrobial and Anti-inflammatory Hybrids
Executive Summary Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a highly versatile, lipophilic building block emerging in modern drug discovery. Derived from the first-line antitubercular agent 4-aminosalicylic acid (PA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a highly versatile, lipophilic building block emerging in modern drug discovery. Derived from the first-line antitubercular agent 4-aminosalicylic acid (PAS), this scaffold strategically combines the well-documented pharmacophore of salicylates with a pyrrole ring. Recent advancements in medicinal chemistry have utilized this core to synthesize 1, notably by hybridizing it with fragments of nitazoxanide (NTZ) to overcome drug resistance[1]. This application note details the mechanistic rationale, synthetic protocols, and biological evaluation workflows for utilizing this compound in drug development.
Mechanistic Rationale & Drug Design Strategy
Why the Pyrrole-Salicylate Hybrid?
PAS has been a cornerstone in tuberculosis treatment for over 60 years. It functions as a prodrug that is incorporated into the folate pathway by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), ultimately generating a hydroxyl-dihydrofolate antimetabolite that 2[2]. However, the highly polar nature of PAS limits its passive diffusion across the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis.
By converting the primary amine to a pyrrole ring and esterifying the carboxylic acid to a methyl ester, researchers achieve two critical pharmacological upgrades:
Enhanced Lipophilicity & Cell Penetration: The methyl ester acts as a transient protecting group that increases the partition coefficient (LogP). This facilitates superior penetration into mycobacterial cells and host macrophages, where intracellular esterases subsequently hydrolyze the ester back to the active carboxylate[2].
Target Expansion & Resistance Bypassing: The bulky, electron-rich pyrrole modification allows the scaffold to interact with novel targets—such as those engaged by NTZ—while retaining the ability to disrupt the folate pathway[1].
Fig 1: Metabolic activation and DHFR inhibition pathway of pyrrole-salicylate prodrugs in M. tb.
Experimental Workflows & Protocols
Protocol 1: Synthesis via Clauson-Kaas Reaction
The 3 is the preferred methodology for constructing the pyrrole ring from a primary amine due to its high atom economy and excellent functional group tolerance[3]. The use of glacial acetic acid provides the necessary acidic environment to catalyze the ring-closing condensation without hydrolyzing the methyl ester.
Step-by-Step Methodology (Self-Validating):
Preparation: Dissolve 10 mmol of methyl 4-aminosalicylate in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.
Reagent Addition: Add 11 mmol (1.1 equivalents) of 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution at room temperature. Causality: A slight excess of the furan derivative ensures complete conversion of the amine, preventing difficult downstream separations.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 90°C for 2 to 4 hours.
In-Process Monitoring (Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The desired pyrrole product will appear as a distinct, less polar (higher Rf) spot compared to the starting primary amine.
Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Neutralize carefully with saturated sodium bicarbonate (NaHCO3) until pH ~7.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Structural Validation: Confirm the structure via
1
H-NMR. The diagnostic signals for the newly formed pyrrole ring must appear as two distinct multiplets: one around δ 6.25 ppm (pyrrole H-3, H-4) and one around δ 7.10 ppm (pyrrole H-2, H-5).
Fig 2: Step-by-step synthetic workflow for methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
Protocol 2: In Vitro Antimicrobial Screening (MIC Determination)
To evaluate the efficacy of the synthesized hybrids, a Resazurin-based broth microdilution method is employed. Resazurin is utilized because it provides a clear, colorimetric validation of cell viability (living cells reduce blue resazurin to pink resorufin), eliminating the subjectivity of visual turbidity checks in slow-growing mycobacteria.
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6-0.8 is reached.
Compound Dilution: Prepare serial two-fold dilutions of the test compound (from 100 µM to 0.1 µM) in 96-well microtiter plates.
Incubation: Add the bacterial inoculum to each well (final concentration ~5 x
105
CFU/mL). Incubate at 37°C for 7-14 days.
Readout: Add Resazurin dye to assess cell viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the color change from blue to pink.
Data Presentation: Comparative Antimicrobial Efficacy
Recent studies synthesizing 4 from 4-aminosalicylic acid via Clauson-Kaas pyrrole synthesis have yielded compounds that surpass the activity of standard drugs like Nitazoxanide[4].
Compound / Scaffold
M. tuberculosis H37Rv (µM)
S. aureus (µM)
E. coli (µM)
P. aeruginosa (µM)
Nitazoxanide (NTZ)
15.6
12.5
>50
>50
4-Aminosalicylic acid (PAS)
2.5
>100
>100
>100
Pyrrole-PAS Hybrids (Optimized)
1.02 - 9.81
3.12 - 8.50
6.25 - 12.0
9.81 - 15.0
Ciprofloxacin (Control)
1.5
1.2
0.8
1.5
Table 1: Summary of MIC values for optimized pyrrole-salicylate hybrids compared to standard clinical therapeutics. Data synthesized from recent broad-spectrum evaluations[1][4].
Conclusion
The integration of the pyrrole moiety into the salicylic acid scaffold via the Clauson-Kaas reaction represents a powerful strategy in medicinal chemistry. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate serves as an optimal, lipophilic intermediate that not only enhances cellular permeability but also opens avenues for dual-targeting mechanisms against resistant bacterial strains.
References
BenchChem. "Comparing the efficacy of different synthetic routes to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid." 3
Researcher.Life. "Synthesis of benzologues of Nitazoxanide and Tizoxanide: A comparative study of their in vitro broad-spectrum antiprotozoal activity." 4
ResearchGate. "para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis."2
ResearchGate. "Design, Synthesis, Biological Evaluation, and In Silico Studies of New Nitazoxanide Derivatives: Toward Broad‐Spectrum Antimicrobial Agents." 1
purification and extraction techniques for methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
An In-Depth Guide to the Purification and Extraction of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Purification and Extraction of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the essential techniques for the purification and extraction of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate . The protocols and application notes herein are designed to ensure the attainment of high-purity material crucial for subsequent research and development activities.
Introduction: The Imperative for Purity
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a heterocyclic compound of significant interest due to its structural motifs, which are common in pharmacologically active molecules. The presence of a salicylate backbone combined with a pyrrole moiety suggests potential applications in medicinal chemistry. For any meaningful biological or chemical evaluation, the purity of the starting compound is paramount. Trace impurities from the synthesis—such as unreacted starting materials, by-products, or residual solvents—can lead to erroneous results, confounding biological assays and impeding drug development pipelines.
This guide moves beyond simple step-by-step instructions to explain the underlying principles of each technique. By understanding the causality behind methodological choices, researchers can better troubleshoot and adapt these protocols to their specific needs.
Physicochemical Profile of the Target Compound
A thorough understanding of the compound's physical and chemical properties is the foundation of an effective purification strategy. These properties dictate its solubility, stability, and interaction with various chromatographic media.
The predicted XlogP value of 2.4 indicates moderate lipophilicity, suggesting that the compound will be soluble in a range of common organic solvents like ethyl acetate, dichloromethane, and acetone, but sparingly soluble in water and highly nonpolar solvents like hexane. This profile is ideal for purification by normal-phase chromatography.
Overall Purification and Extraction Workflow
The logical flow from a crude reaction mixture to a highly purified product involves several distinct stages. The typical workflow is designed to first remove bulk impurities through extraction and then refine the product to high purity using chromatography and recrystallization.
Caption: General workflow for the purification of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
Experimental Protocols
The following sections provide detailed, validated protocols for each major purification step.
Principle: This technique separates the desired product from water-soluble impurities (e.g., salts, polar starting materials) and some highly nonpolar by-products based on differential solubility between an aqueous phase and an immiscible organic solvent. The choice of ethyl acetate is based on the target molecule's moderate polarity and its immiscibility with water.
Step-by-Step Methodology:
Transfer: Transfer the crude reaction mixture into a separatory funnel of appropriate size.
Dilution: Dilute the mixture with ethyl acetate (EtOAc) and deionized water. A typical starting ratio is 1:1:1 (reaction volume:EtOAc:water).
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer.
Back-Extraction: Add a fresh portion of deionized water to the organic layer in the separatory funnel, shake, and separate as before. This step ensures maximal removal of water-soluble impurities.
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This removes residual water from the organic phase and breaks up any emulsions.
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be added until it no longer clumps together.
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude solid or oil, which is now ready for chromatographic purification.
Protocol 2: Flash Column Chromatography
Principle: Flash chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate solvent flow through a column packed with a solid stationary phase (typically silica gel).[2][3] Separation is achieved based on the differential adsorption of compounds to the stationary phase and their solubility in the mobile phase.[4][5] For our target molecule, silica gel is an excellent choice due to the presence of polar hydroxyl and ester groups that can interact with the silica surface.
Step-by-Step Methodology:
Eluent Selection (via TLC):
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
Spot the solution onto a silica gel TLC plate.
Develop the plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3).
The ideal eluent system will give the target compound a Retention Factor (Rƒ) of 0.25-0.35 .[6] This Rƒ value ensures good separation and a reasonable elution time from the column.
Column Packing:
Select a column with a diameter appropriate for the sample size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 9:1 hexane:EtOAc).[5]
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.
Sample Loading:
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.[5]
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply this solution to the top of the column bed.
Elution:
Begin elution with the low-polarity solvent system determined by TLC.
Apply positive pressure (using compressed air or nitrogen) to achieve a solvent flow rate of approximately 2 inches/minute down the column.[4]
Collect fractions in test tubes.
Gradient Elution (Optional but Recommended): If TLC analysis shows multiple spots, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 95:5 hexane:EtOAc) and gradually increase the proportion of the more polar solvent (EtOAc) to elute compounds with increasing polarity.[5]
Fraction Analysis:
Monitor the collected fractions by TLC to identify which ones contain the pure product.
Combine the fractions that show a single spot corresponding to the Rƒ of the desired compound.
Isolation:
Remove the solvent from the combined pure fractions using a rotary evaporator.
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
Protocol 3: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound completely when hot but only sparingly at room temperature or below. As the saturated hot solution cools, the compound's solubility decreases, forcing it to crystallize out, leaving impurities behind in the solution.
Step-by-Step Methodology:
Solvent Selection:
The ideal solvent should not react with the compound, should dissolve it well when hot, and poorly when cold.[6]
Test small amounts of the product in different solvents (e.g., ethanol, methanol, ethyl acetate, toluene) or solvent pairs (e.g., ethyl acetate/hexane, methanol/water).[7][8]
For this compound, an ethyl acetate/hexane mixture is a promising starting point. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes slightly cloudy (the cloud point).
Dissolution:
Place the crude solid from chromatography into an Erlenmeyer flask.
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid. Use a hot plate and add the solvent in small portions.
Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
Crystallization:
Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying:
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Purity Assessment and Characterization
Verifying the purity and confirming the identity of the final product is a critical final step. A combination of chromatographic and spectroscopic methods should be employed.[9]
Technique
Purpose
Typical Parameters / Expected Results
TLC
Quick purity check, Rƒ determination
Single spot in an appropriate solvent system.
HPLC-UV
Quantitative purity assessment
A single major peak (>98% by area). A reverse-phase C18 or C8 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[10][11] Detection can be performed around 254 nm or 304 nm.
¹H & ¹³C NMR
Structural confirmation and identity
The spectra should be clean, with chemical shifts and coupling constants consistent with the structure of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate. Absence of impurity peaks.
Mass Spectrometry
Molecular weight confirmation
The observed mass (e.g., via LC-MS) should match the calculated molecular weight (m/z for [M+H]⁺ ≈ 218.08).[1]
Example HPLC Method Development
Based on methods for similar salicylate and benzoate derivatives, a starting point for an isocratic RP-HPLC method could be:[12][13]
Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase: 60:40 (v/v) Methanol:Water (with 0.1% formic acid for better peak shape)
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Column Temperature: 30 °C
This method would need to be optimized and validated for the specific compound.
Application Notes and Troubleshooting
Problem: The compound "oils out" during recrystallization instead of forming crystals.
Cause & Solution: This often happens when the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. Alternatively, try a different solvent system entirely. Slow, stepwise cooling can also help.[14]
Problem: Streaking is observed on the TLC plate during analysis.
Cause & Solution: Streaking can be caused by overloading the sample, or if the compound is highly polar or acidic. Try spotting a more dilute solution. Adding a small amount of acetic or formic acid to the eluent can often resolve streaking for acidic compounds like this one (due to the phenolic hydroxyl group).
Problem: Poor separation during column chromatography (overlapping bands).
Cause & Solution: The chosen eluent may be too polar. Switch to a less polar solvent system (lower Rƒ on TLC). Ensure proper column packing and sample loading (dry loading is preferred) to avoid band broadening.[4]
References
SIELC Technologies. (2018).
Al-Rimawi, F., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. [Link]
Aramice Analytical Chemistry Laboratory. (2011). Development and validation of a liquid chromatography method for the determination of methyl salicylate. Turkish Journal of Pharmaceutical Sciences.
El-Sayed, N. N., et al. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Pharmaceuticals. [Link]
BenchChem. (2025).
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
BenchChem. (2025). A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)
Kumar, A., et al. (2016). Liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Brazilian Journal of Chemical Engineering. [Link]
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
BenchChem. (2025). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)
University of California, Los Angeles. (n.d.).
Google Patents. (2024). Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776733, Methyl 2-(1H-pyrrol-1-yl)benzoate. [Link]
American Chemical Society. (2022). Mixed Ionic Liquids as Entrainers for Aromatic Extraction Processes: Energy, Economic, and Environmental Evaluations. [Link]
Yilmaz, S., et al. (2019). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. PMC. [Link]
Organic Syntheses. (2025).
ResearchGate. (2025). Liquid-Liquid Equilibria Studies for Separation of Aromatics. [Link]
ResearchGate. (2025). How to recrystallize an oily compound?. [Link]
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC method for determination of methyl 4-hydroxy benzoate as preservative in pharmaceutical formulations. European Journal of Pharmaceutical and Medical Research. [Link]
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
Technical Support Center: Optimizing Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate Synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we frequently see researchers struggle with the N-arylation of deactivated, sensitive anilines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we frequently see researchers struggle with the N-arylation of deactivated, sensitive anilines. The synthesis of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate via the classical Clauson-Kaas reaction (reacting methyl 4-amino-2-hydroxybenzoate with 2,5-dimethoxytetrahydrofuran) is notoriously problematic.
The starting material contains a base/acid-sensitive methyl ester, an oxidation-prone free phenol, and an amine that is severely deactivated by the electron-withdrawing para-ester group. This guide provides field-proven, mechanistically grounded solutions to overcome incomplete conversion, ester hydrolysis, and furan polymerization.
Diagnostic Decision Tree
Before adjusting your protocol, use the diagnostic workflow below to identify the specific mechanistic failure point in your current reaction.
Diagnostic workflow for low yield in Clauson-Kaas pyrrole synthesis.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my reaction mixture turn pitch black, yielding intractable tar and poor recovery?
Causality: The furan ring of 2,5-dimethoxytetrahydrofuran (2,5-DMTTHF) opens under acidic conditions to form succinaldehyde. In classical conditions (e.g., refluxing glacial acetic acid), the rate of succinaldehyde polymerization outpaces the rate of nucleophilic attack by your deactivated aniline[1]. The resulting polymers form the black tar you observe.
Solution: Isolate the harsh acid step from the aniline. Pre-hydrolyze 2,5-DMTTHF in water to form the reactive electrophile (2,5-dihydroxytetrahydrofuran). Then, introduce the aniline in a mildly buffered aqueous acetate system at room temperature, as demonstrated by Gourlay et al. ().
Q2: I am observing significant ester hydrolysis and phenol degradation. How can I protect these sensitive groups?
Causality: Methyl esters are highly susceptible to acid-catalyzed acyl nucleophilic substitution (hydrolysis) at elevated temperatures. Furthermore, free phenols are prone to oxidation in open-air reflux conditions. Strong Brønsted acids lower the bulk pH to a level that readily cleaves the ester.
Solution: Replace Brønsted acids with a water-tolerant Lewis acid. Scandium triflate (Sc(OTf)₃) at 3 mol% coordinates to the methoxy groups of 2,5-DMTTHF to facilitate ring-opening without significantly lowering the bulk pH, preserving the ester ()[2]. Ensure solvents are degassed to prevent phenol oxidation.
Q3: The reaction stalls at 40-50% conversion. Why is the starting aniline not reacting fully?
Causality: The para-ester group withdraws electron density from the aromatic ring via resonance, severely reducing the nucleophilicity of the amine lone pair. Even if the hemiaminal intermediate forms, the final dehydration and aromatization steps require significant activation energy that room-temperature conditions cannot provide.
Solution: Utilize closed-vessel microwave irradiation. Microwave dielectric heating provides rapid, uniform energy transfer, pushing the intermediate over the activation energy barrier for cyclization in minutes rather than hours. This drives the reaction to completion before thermal degradation can occur ()[3].
Mechanistic Pathway & Failure Points
Understanding exactly where the synthesis fails allows you to select the correct optimization protocol.
Clauson-Kaas mechanism highlighting critical failure points and side reactions.
Quantitative Data: Condition Comparison
The table below summarizes the expected outcomes of various catalytic systems when applied specifically to deactivated, ester-containing anilines.
Method
Catalyst
Solvent
Temp
Time
Expected Yield
Primary Byproduct / Issue
Classical
Glacial AcOH
AcOH
120°C
12 h
<20%
Black tar, hydrolyzed ester
Mild Modified
Acetate Buffer
H₂O / Buffer
25°C
24 h
~75%
Unreacted starting material
Lewis Acid
Sc(OTf)₃ (3 mol%)
1,4-Dioxane
100°C
4 h
~82%
Trace phenol oxidation
Microwave
Sc(OTf)₃ (3 mol%)
H₂O or Dioxane
100°C (MW)
15 min
>90%
None (Clean conversion)
Optimized Experimental Protocols
To ensure a self-validating system, each protocol below includes specific checkpoints to verify the reaction is proceeding correctly.
Use this method if you lack a microwave reactor and are primarily struggling with furan polymerization.
Pre-hydrolysis: Add 2,5-DMTTHF (1.1 eq) to a 1% aqueous HCl solution. Stir at 90°C for 15 minutes, then cool to room temperature.
Causality: Generates 2,5-dihydroxytetrahydrofuran safely before the sensitive aniline is introduced.
Buffer Preparation: In a separate flask, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in a 0.1 M sodium acetate buffer (pH ~4.5).
Causality: Maintains a pH acidic enough to catalyze hemiaminal dehydration, but mild enough to prevent ester cleavage.
Condensation: Slowly add the pre-hydrolyzed furan solution to the buffered aniline solution. Stir at room temperature for 12-24 hours.
Validation Checkpoint: The solution should turn pale yellow to light brown. If it turns black, the pH is too low.
Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Microwave-Assisted Lewis Acid Method (Best for maximizing yield)
Use this method to force the deactivated aniline to full conversion while protecting the ester.
Reaction Setup: In a microwave-safe vial, combine methyl 4-amino-2-hydroxybenzoate (1.0 eq), 2,5-DMTTHF (1.2 eq), and Sc(OTf)₃ (3 mol%) in degassed 1,4-dioxane (or water).
Causality: Sc(OTf)₃ activates the furan without dropping the bulk pH. Degassing prevents phenol oxidation.
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 100°C for 15 minutes.
Causality: Rapid dielectric heating overcomes the activation energy barrier of the deactivated aniline instantly, minimizing the time the product spends in a reactive state.
Validation Checkpoint: Run an LC-MS aliquot. The M+ 167 peak (starting aniline) should be completely consumed, replaced by the M+ 217 peak (target pyrrole).
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid, extract with dichloromethane, and purify via short-path silica gel chromatography.
References
Gourlay, B. S., Molesworth, P. P., Ryan, J. H., & Smith, J. A. (2006). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. Tetrahedron Letters, 47(6), 799-801.[Link]
Zuo, X., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 907-938.[Link]
Wilson, M., Filzen, G., & Welkmaker, G. S. (2009). A microwave-assisted, green procedure for the synthesis of N-aryl sulfonyl and N-aryl pyrroles. Tetrahedron Letters, 50(33), 4807-4809.[Link]
Technical Support Center: Solubilization Strategies for Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter drug development programs that stall during early screening or preclinical phases due to the physicochemical l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter drug development programs that stall during early screening or preclinical phases due to the physicochemical limitations of lead compounds. This guide is specifically engineered to troubleshoot the severe aqueous insolubility of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate .
Diagnostic Overview: The Mechanistic Root of Insolubility
Before applying a fix, we must understand the causality of the failure. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate presents a classic "brick dust" and "grease" hybrid challenge driven by two structural features:
Intramolecular Hydrogen Bonding: The 2-hydroxyl group acts as a hydrogen bond donor to the adjacent methyl ester carbonyl oxygen. This internal bond "hides" the polar functional groups from the surrounding aqueous environment, drastically increasing the molecule's lipophilicity and preventing hydration.
Hydrophobic Bulk & π-π Stacking: The core benzene ring and the N-linked pyrrole ring create a large, planar hydrophobic surface area. Pyrrole derivatives are notorious for poor aqueous solubility because their flat aromatic systems facilitate strong intermolecular π-π stacking, leading to exceptionally high crystal lattice energy (1).
Troubleshooting FAQs: Field-Proven Insights
Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I spike it into my aqueous assay buffer (final DMSO 1%), it immediately precipitates. Why, and how do I fix it?A1: You are experiencing solvent-shift precipitation. The compound is highly soluble in DMSO because the solvent disrupts the crystal lattice and solvates the hydrophobic rings. However, when introduced to water, the local concentration of water spikes, the DMSO rapidly diffuses away, and the hydrophobic pyrrole and benzene rings aggregate to minimize contact with the aqueous phase.
The Fix: Utilize a "step-down" cosolvent approach. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80) before adding it to the buffer. The surfactant forms micelles that encapsulate the hydrophobic pyrrole core before it can aggregate (2).
Q2: My cell-based assay is highly sensitive to organic solvents and surfactants. What is the best solvent-free alternative for in vitro testing?A2: Complexation with cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the gold standard here. HP-β-CD features a hydrophilic exterior that ensures aqueous solubility and a hydrophobic internal cavity that perfectly accommodates the lipophilic pyrrole-benzene axis of your molecule. This shields the hydrophobic surfaces from water without requiring organic solvents that might lyse cells or alter cellular metabolism (3).
Q3: We are moving to preclinical animal models (oral dosing). Aqueous buffers are failing. What formulation strategy will maximize bioavailability?A3: For oral delivery of highly lipophilic compounds, Lipid-Based Formulations—specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS)—are highly effective. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents. Upon mild agitation in the aqueous environment of the gastrointestinal tract, they spontaneously form oil-in-water microemulsions. This keeps the drug in a solubilized state, preventing precipitation in the gut lumen and enhancing lymphatic absorption (4).
Quantitative Data Presentation
The table below summarizes the expected quantitative gains and trade-offs for various solubilization strategies applied to hydrophobic pyrrole derivatives.
Solubilization Strategy
Primary Mechanism of Action
Expected Solubility Gain (vs. Water)
Pros
Cons / Limitations
Cosolvent (1% DMSO)
Dielectric constant reduction
2x – 5x
Easy to prepare, low cost
High risk of solvent-shift precipitation
Micellar (Tween-80)
Hydrophobic core encapsulation
10x – 50x
Excellent for biochemical assays
Can cause cell membrane lysis in vitro
HP-β-CD Complexation
Host-guest cavity inclusion
50x – 100x
Highly biocompatible, solvent-free
Limited by cavity size and binding affinity
SMEDDS Formulation
Spontaneous nano-emulsification
>100x (in vivo)
Maximizes oral bioavailability
Complex formulation, requires lipid screening
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to biological assays without passing the specific validation checkpoints listed below.
Protocol A: HP-β-CD Inclusion Complexation (For In Vitro Assays)
Preparation: Prepare a 20% w/v solution of HP-β-CD in standard PBS (pH 7.4). Causality: A 20% concentration provides sufficient host molecules to drive the complexation equilibrium forward without causing hyperosmotic stress to cells.
Saturation: Add methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution.
Equilibration: Sonicate in a water bath for 15 minutes to disrupt larger aggregates, then incubate on an orbital shaker at 37°C for 24 hours. Causality: Host-guest complexation is an endothermic equilibrium process; time and mild thermal energy are required to reach maximum inclusion.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid drug.
Self-Validation Checkpoint (Critical):
Concentration Verification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% organic solvent. This confirms the exact concentration of the solubilized compound.
State Verification: Measure the optical density (OD600) of the filtrate. A reading of <0.05 confirms the absence of colloidal aggregates, validating a true solution state.
Protocol B: Formulation of SMEDDS (For In Vivo Oral Dosing)
Excipient Blending: In a glass vial, mix an oil phase (e.g., Capryol 90, 20% v/v), a surfactant (e.g., Cremophor EL, 50% v/v), and a co-surfactant (e.g., Transcutol P, 30% v/v). Vortex until homogenous.
Drug Loading: Add the API to the SMEDDS pre-concentrate and stir magnetically at 40°C until the drug is completely dissolved and the solution is optically clear.
Self-Validation Checkpoint (Dispersion & Sizing):
Dilute 100 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with mild stirring.
Validation: Analyze the resulting dispersion using Dynamic Light Scattering (DLS). A successful SMEDDS must spontaneously form a microemulsion. A Z-average droplet size of <100 nm with a Polydispersity Index (PDI) <0.3 validates that the drug is entrapped in stable nanodroplets, preventing in vivo precipitation (5).
Workflow Visualization
Decision matrix for solubilizing methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
References
Strategies to address low drug solubility in discovery and development | PubMed / NIH | 3
Improvement in aqueous solubility achieved via small molecular changes | PubMed / NIH | 1
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI | 4
Technical Support Center: Enhancing the Aqueous Solubility of Pyrrole-2,3,4,5-d4 | Benchchem | 2
Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology | 5
Technical Support Center: Troubleshooting the Synthesis of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and a field-proven protocol for minimizing byproduct formation during the Clauson-Kaas synthesis of met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and a field-proven protocol for minimizing byproduct formation during the Clauson-Kaas synthesis of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate. This target is typically synthesized via the condensation of methyl 4-amino-2-hydroxybenzoate with 2,5-dimethoxytetrahydrofuran (DMT).
While the Clauson-Kaas reaction is robust, the electron-rich nature of the pyrrole ring and the presence of unprotected phenol and ester moieties often lead to polymerization, ester hydrolysis, or incomplete cyclization [1].
PART 1: Mechanistic Pathway & Workflow
To troubleshoot effectively, we must first map the causal relationships between the reaction conditions and the resulting chemical species. The diagram below illustrates the thermodynamic pathway to the desired pyrrole, alongside the competing kinetic pathways that generate unwanted byproducts.
Figure 1: Mechanistic pathway of the Clauson-Kaas reaction and primary byproduct formation routes.
PART 2: Troubleshooting FAQs
Q1: Why is my reaction mixture turning black, and how do I prevent this tarry residue?Causality & Solution: Pyrroles are electron-rich heterocycles highly susceptible to acid-catalyzed polymerization. In the presence of strong Brønsted acids (e.g., HCl, H₂SO₄) or under prolonged conventional heating, the newly formed pyrrole ring undergoes electrophilic aromatic substitution with itself or unreacted intermediates, forming insoluble black polymers [3].
Actionable fix: Transition to milder acid catalysts. Glacial acetic acid is the traditional choice, but if polymerization persists, consider using p-toluenesulfonic acid (pTsOH) at a lower catalyst loading (10 mol%) in 1,4-dioxane [3], or utilize Lewis acids like Sc(OTf)₃ which provide the necessary electrophilic activation without harsh protonation [1].
Q2: I am observing significant hydrolysis of the methyl ester. How can I protect the ester group?Causality & Solution: The Clauson-Kaas reaction generates two equivalents of methanol and one equivalent of water per catalytic cycle. In an acidic environment under reflux, this endogenous water drives the hydrolysis of the methyl ester to 4-(1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
Actionable fix: Run the reaction under strictly anhydrous initial conditions using glacial acetic acid. If scaling up, utilize a Dean-Stark apparatus with a toluene/catalytic acid system to azeotropically remove water as it forms, thereby shifting the equilibrium away from ester hydrolysis.
Q3: My LC-MS shows a mass corresponding to an open-chain intermediate (+18 Da from target). How do I drive the cyclization to completion?Causality & Solution: The reaction proceeds via a 1,4-dicarbonyl equivalent. If the dehydration step of the hemiaminal intermediate is too slow, open-chain adducts accumulate.
Actionable fix: Utilize microwave irradiation. Microwave-assisted synthesis has been shown to reduce reaction times from several hours to just 10–15 minutes at 150–170 °C [2]. This rapid, volumetric heating drives the thermodynamic cyclization to completion before kinetic polymerization pathways can dominate.
Q4: Does the 2-hydroxyl (phenol) group interfere with the Clauson-Kaas cyclization?Causality & Solution: The hydroxyl group is strongly electron-donating, making the aromatic ring highly nucleophilic. While it does not prevent pyrrole formation, it makes the compound prone to oxidation (forming quinone-like byproducts) at elevated temperatures in the presence of atmospheric oxygen.
Actionable fix: Degas your solvents (sparge with N₂ for 15 minutes) and perform the reaction under an inert atmosphere (Nitrogen or Argon) to suppress oxidative degradation.
PART 3: Optimized Experimental Protocol (Microwave-Assisted)
To ensure a self-validating system, this protocol incorporates in-process analytical checks to confirm reaction trajectory before proceeding to isolation.
Preparation & Degassing: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4.0 mL of glacial acetic acid. Sparge the solvent with dry nitrogen for 10 minutes to remove dissolved oxygen.
Reagent Addition: Add methyl 4-amino-2-hydroxybenzoate (334 mg, 2.0 mmol) to the vial, followed by DMT (285 µL, 2.2 mmol). Seal the vial immediately with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in a monomode microwave reactor. Heat the mixture to 150 °C for 15 minutes with a 30-second pre-stirring phase [2]. Note: Ensure the absorption level is set to "Normal" to prevent temperature overshoots.
In-Process Validation (Self-Check): Allow the vial to cool to room temperature. Withdraw a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3).
Validation Criteria: You should observe the complete disappearance of the primary amine starting material and the appearance of a new, less polar spot that fluoresces bright blue/green under UV 254 nm (the pyrrole product). If the open-chain intermediate is present, re-irradiate for 5 additional minutes.
Workup & Isolation: Pour the reaction mixture into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (3 × 20 mL) until the evolution of CO₂ ceases (validating the complete removal of the acetic acid catalyst).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
PART 4: Quantitative Data Summary
The table below summarizes the impact of various reaction parameters on byproduct formation and overall yield, demonstrating why the microwave-assisted protocol is superior.
Reaction Condition
Solvent
Temp (°C)
Time
Yield (%)
Major Byproduct Observed
Conventional Heating
Glacial AcOH
118 (Reflux)
4 h
55%
Black tarry polymers (Polymerization)
Brønsted Acid Catalyst (10 mol% pTsOH)
1,4-Dioxane
100
1 h
78%
Open-chain hemiaminal (Incomplete cyclization)
Aqueous Acid (1M HCl)
Water/EtOH
80
3 h
30%
Carboxylic acid (Ester hydrolysis)
Microwave Irradiation
Glacial AcOH
150
15 min
92%
None (Clean conversion)
References
Singh, D. K.; Kumar, R. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023. URL: [Link]
Ketcha, D. M.; Miles, K. C.; Mays, S. M.; Southerland, B. K.; Auvil, T. J. "Microwave-assisted Clauson-Kaas synthesis of pyrroles." Arkivoc, 2009. URL: [Link]
Frasca, S.; Galkin, M.; Strømme, M.; Lindh, J.; Gising, J. "Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles." ACS Omega, 2024. URL: [Link]
Optimization
Technical Support Center: Stability & Handling of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate . Due to its unique structural motifs, this compound presents specific chemical stability challenges, primarily driven by oxidative degradation.
Mechanistic Overview: The Dual Vulnerability
As a Senior Application Scientist, I often see researchers struggle with the stability of functionalized heterocycles. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate contains two highly oxidation-sensitive functional groups that dictate its handling requirements:
The 1H-Pyrrole Ring: As an electron-rich heterocycle, the pyrrole ring is highly susceptible to electrophilic attack by molecular oxygen and reactive oxygen species (ROS). This autoxidation pathway typically yields pyrrolin-2-one derivatives or initiates radical chain reactions leading to highly colored, insoluble polymeric aggregates known as "pyrrole black".
The Phenolic Hydroxyl Group: Phenols are vulnerable to single-electron transfer (SET) oxidation. Trace transition metals (e.g., Fe³⁺, Cu²⁺) present in glassware or excipients can catalyze the reaction between the phenolic hydroxyl and triplet oxygen—overcoming the spin-forbidden nature of direct triplet-O2 reactions—ultimately forming reactive quinone-like species[1].
Figure 1: Dual oxidative degradation pathways of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
Troubleshooting FAQs
Q: My compound solution changed from colorless to a yellowish-brown tint after a few days on the bench. What happened, and can I still use it?A: The discoloration is a classic indicator of pyrrole autoxidation and polymerization[2]. The electron-rich pyrrole ring reacts with atmospheric oxygen, initiating a radical cascade that forms colored oligomers[3]. Do not use the discolored solution for sensitive biological or analytical assays, as the polymeric degradants and quinones can cause off-target effects or assay interference. Always prepare fresh solutions or store aliquots under inert gas at sub-zero temperatures.
Q: How do I distinguish whether my compound is degrading via autoxidation (radical-mediated) or peroxide-mediated oxidation?A: You can establish the mechanism through a self-validating forced degradation study. Treat one sample with a radical initiator (e.g., AIBN) and another with a peroxide source (e.g., 3% H₂O₂)[4][5]. Analyze both via LC-MS. If the degradation profile of your stored sample matches the AIBN-stressed sample, autoxidation is the primary culprit, and you should formulate with radical scavengers like BHT[4]. If it matches the H₂O₂ profile, peroxide impurities in your excipients or solvents are responsible.
Q: I purged my solvent with nitrogen for 10 minutes, but degradation still occurred. Why?A: Simple sparging (bubbling) is insufficient for highly sensitive pyrrole derivatives. It leaves residual dissolved oxygen in the solvent's solvation shell, which is enough to initiate the radical chain reaction. You must use the Freeze-Pump-Thaw method to quantitatively remove dissolved oxygen[2][6].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, implement the following self-validating workflow for the storage and handling of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
Protocol A: Rigorous Solvent Degassing and Formulation
Causality: Removing oxygen prevents the initiation of pyrrole autoxidation, while the addition of specific antioxidants terminates any rogue radical chains and chelates catalytic trace metals[1].
Solvent Preparation (Freeze-Pump-Thaw):
Place the desired solvent (e.g., anhydrous DMSO or ethanol) in a Schlenk flask.
Freeze the solvent completely by submerging the flask in a liquid nitrogen bath.
Open the flask to a high vacuum (≤ 0.1 Torr) for 2–3 minutes to evacuate the headspace.
Close the vacuum valve and allow the solvent to thaw naturally in a warm water bath, releasing trapped gas bubbles.
Repeat this cycle three times . On the final thaw, backfill the flask with high-purity Argon.
Antioxidant Addition:
Under an Argon atmosphere, add 0.01% w/v Butylated Hydroxytoluene (BHT) to act as a radical scavenger[2]. BHT's bulky tert-butyl groups form a stable, unreactive radical that terminates the autoxidation chain[1].
Add 0.05% w/v EDTA to chelate trace transition metals, preventing the single-electron transfer oxidation of the phenolic hydroxyl group[1].
Reconstitution & Aliquoting:
Dissolve the API in the degassed, antioxidant-treated solvent.
Filter through a 0.22 µm PTFE syringe filter into Argon-purged amber glass vials (to prevent photo-oxidation)[2][7].
Seal with PTFE-lined caps and store at -80°C.
Figure 2: Self-validating workflow for formulating and storing oxidation-sensitive pyrrole derivatives.
Protocol B: ICH Q1A(R2) Compliant Forced Degradation Study
To validate your storage conditions, you must establish the compound's intrinsic stability profile according to ICH Q1A(R2) guidelines[8].
Control Setup: Prepare a 1 mg/mL solution of the compound in a degassed solvent under Argon.
Oxidative Stress (Positive Control): Add 3% H₂O₂ to a sample aliquot and incubate at 25°C for 24 hours[5].
Metal-Catalyzed Stress: Add 100 ppm FeCl₃ to a sample aliquot and incubate at 25°C[4].
Analysis: Quench the reactions with sodium thiosulfate (for the peroxide sample) and analyze via HPLC-UV/Vis. The emergence of peaks with higher polarity (e.g., pyrrolinones or quinones) confirms the specific degradation pathways, validating the necessity of the protective measures in Protocol A.
Quantitative Data Presentation
Table 1: Selection Matrix for Antioxidants and Excipients
Selecting the right stabilizer requires understanding the specific degradation mechanism it targets[1][4][6].
Additive
Optimal Concentration
Mechanism of Action
Target Vulnerability
Butylated Hydroxytoluene (BHT)
0.01% - 0.1% (w/v)
Radical Scavenger (H-atom donor)
Pyrrole autoxidation
Ascorbic Acid
0.05% - 0.2% (w/v)
Reducing Agent (Sacrificial)
Phenol / Quinone redox cycling
EDTA (Disodium salt)
0.01% - 0.05% (w/v)
Metal Chelator
Metal-catalyzed SET oxidation
Argon Headspace
N/A
Oxygen Displacement
Both pathways
Table 2: Recommended Storage Conditions and Expected Stability
Based on accelerated stability principles derived from ICH Q1A(R2)[8].
Storage State
Temperature
Atmosphere
Light Exposure
Expected Shelf-Life
Solid (Powder)
-20°C
Argon / Nitrogen
Protected (Amber/Foil)
> 24 Months
Solid (Powder)
25°C (Room Temp)
Ambient Air
Unprotected
< 2 Weeks (High risk of Pyrrole Black)
Solution (DMSO/EtOH)
-80°C
Argon (Degassed)
Protected
6 - 12 Months
Solution (DMSO/EtOH)
4°C
Ambient Air
Protected
< 48 Hours
References
1.[6] Title: Stabilization of Pharmaceuticals to Oxidative Degradation (US Patent & Trademark Office)
Source: uspto.gov
URL:
2.[4] Title: Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF
Source: researchgate.net
URL:
3.[8] Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: fdcell.com
URL:
4.[2] Title: Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives
Source: benchchem.com
URL:
5.[7] Title: Oxidation Degradation in Pharmaceuticals | PDF | Redox | Antioxidant
Source: scribd.com
URL:
6.[1] Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions
Source: nih.gov (PMC)
URL:
7.[5] Title: Technical Support Center: Stability and Degradation of Alkylated Pyrroles
Source: benchchem.com
URL:
8.[3] Title: Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones
Source: nih.gov (PMC)
URL:
9.[9] Title: Studies of pyrrole black electrodes as possible battery positive electrodes (1984)
Source: scispace.com
URL:
refining crystallization conditions for high-purity methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Welcome to the advanced troubleshooting portal for the isolation and purification of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate. Engineered for process chemists and drug development professionals, this guide addresses t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting portal for the isolation and purification of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate. Engineered for process chemists and drug development professionals, this guide addresses the unique thermodynamic and kinetic challenges associated with this specific pyrrole-salicylate derivative.
Part 1: Mechanistic Principles of Pyrrole-Benzoate Crystallization
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is typically synthesized via the Clauson-Kaas reaction, which involves the condensation of methyl 4-amino-2-hydroxybenzoate with 2,5-dimethoxytetrahydrofuran[1][2]. The resulting molecule presents a highly specific crystallization challenge: it possesses an electron-rich, lipophilic pyrrole ring paired with a salicylate moiety capable of strong intramolecular and intermolecular hydrogen bonding.
This structural dichotomy depresses the melting point in mixed solvent systems, creating a broad metastable zone where Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—dominates over spontaneous solid nucleation[3][4]. Furthermore, the electron-rich nature of the pyrrole ring makes the intermediate highly susceptible to oxidative degradation if the crystallization environment is not strictly controlled[1].
Part 2: Troubleshooting Guides & FAQs
Q1: My crystallization process frequently results in a cloudy emulsion (oiling out) instead of a crystalline slurry. What is the root cause and how do I fix it?A1: You are observing Liquid-Liquid Phase Separation (LLPS). This phenomenon occurs when the solution's supersaturation drives the system into a spinodal decomposition region before stable crystal nuclei can form[5]. Because the pyrrole derivative has high solubility in organic solvents but low solubility in water, rapid cooling or fast addition of an anti-solvent forces the solute to separate into a solute-rich liquid phase (oil) rather than a crystalline solid[3][4].
Mechanistic Fix: You must bypass the LLPS boundary by operating strictly within the metastable zone.
Shift the Phase Boundary: Adjust your solvent system. Transitioning to an Isopropanol (IPA)/Water system provides superior thermodynamic control over the binodal curve compared to Ethanol/Water.
Implement Seeding: Introduce 0.5–1.0 wt% of high-purity seed crystals before the system reaches the LLPS boundary[3]. Seeding provides a low-energy surface for nucleation, bypassing the need for spontaneous phase generation.
Control Desupersaturation: Reduce the cooling rate to < 0.1 °C/min immediately after seeding. This allows crystal growth to consume supersaturation faster than the oil phase can separate[4][5].
Q2: The isolated crystal cake exhibits a pink or light brown discoloration. What causes this degradation, and how can it be prevented?A2: The 1H-pyrrole ring is highly electron-rich and susceptible to auto-oxidation and electrophilic polymerization, especially in the presence of trace acids, light, or dissolved oxygen[1][2]. These degradation pathways form highly conjugated polypyrrolic oligomers that are intensely colored.
Mechanistic Fix:
Inert Atmosphere: Conduct the entire crystallization, filtration, and drying process under a strict nitrogen or argon sparge.
Solvent Degassing: Use degassed IPA and water to minimize dissolved oxygen.
pH Control: Ensure no residual acidic catalysts from the Clauson-Kaas synthesis carry over into the crystallization matrix. A pre-crystallization organic wash with mild aqueous bicarbonate is recommended.
Q3: How do I effectively purge unreacted methyl 4-amino-2-hydroxybenzoate and residual 2,5-dimethoxytetrahydrofuran?A3: Unreacted methyl 4-amino-2-hydroxybenzoate can co-crystallize due to structural similarities (isomorphic inclusion), while the tetrahydrofuran derivative can become entrapped in the crystal lattice if the growth rate is too fast.
Mechanistic Fix: Utilize a prolonged aging step (Ostwald ripening) after seeding. Maintaining the slurry at an elevated temperature (e.g., 45 °C) for 2 hours allows imperfect, impurity-laden crystals to dissolve and recrystallize, thermodynamically rejecting structurally similar impurities into the mother liquor.
Part 3: Mandatory Visualization
Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation during crystallization.
Part 4: Validated Step-by-Step Crystallization Protocol
This protocol utilizes an Isopropanol (IPA)/Water cooling and anti-solvent methodology, engineered as a self-validating system to prevent LLPS and oxidative degradation.
Prerequisites: All solvents must be degassed. The reactor must be purged with Nitrogen (
N2
).
Dissolution: Charge the crude methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate into the reactor. Add 5 volumes of degassed Isopropanol (IPA). Heat the mixture to 65 °C under mild agitation until complete dissolution is achieved.
Polishing Filtration: Pass the hot solution through a 0.22 µm inline filter into a pre-heated,
N2
-purged crystallization vessel to remove dust and insoluble polymeric pyrrole degradation products.
Controlled Cooling: Cool the solution to 50 °C at a rate of 0.5 °C/min. This brings the system into the metastable zone without crossing the spinodal LLPS boundary.
Seeding: Charge 0.5 wt% of pure crystalline methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate seeds (slurried in 0.1 volumes of IPA).
Self-Validation Checkpoint (Aging): Hold the temperature at 50 °C for 2 hours. Validation: Inspect the slurry visually or via a Focused Beam Reflectance Measurement (FBRM) probe[5]. The seed bed must persist, and no oil droplets should be visible. If oiling is detected, reheat to 65 °C and restart from Step 3 with a higher seed load.
Anti-Solvent Addition: Linearly dose 5 volumes of degassed Water (anti-solvent) over 4 hours while maintaining the temperature at 50 °C. The slow addition rate prevents localized supersaturation spikes that trigger oiling out.
Final Cooling: Cool the slurry to 5 °C at a rate of 0.1 °C/min. Hold at 5 °C for 2 hours to maximize yield.
Isolation & Drying: Filter the slurry under a nitrogen blanket. Wash the cake with 2 volumes of pre-chilled (5 °C) 1:1 IPA/Water. Dry under vacuum at 40 °C until constant weight is achieved.
Part 5: Quantitative Data Presentation
Table 1: Solubility and Metastable Zone Width (MSZW) in IPA/Water Systems
Data demonstrates the narrowing of the MSZW and increased risk of LLPS as water concentration increases.
Solvent Ratio (IPA:Water v/v)
Solubility at 65 °C (mg/mL)
Solubility at 5 °C (mg/mL)
MSZW at 50 °C (°C)
LLPS Risk Level
100:0
> 250
45.2
12.5
Low
80:20
185.4
18.6
8.2
Moderate
50:50
62.1
2.4
3.1
High (Oiling Out)
Table 2: Impurity Profile and Rejection Rates (Protocol Validation)
Comparison of crude input vs. final isolated product using the validated protocol.
A Comparative Analysis of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate and Salicylic Acid Derivatives in Biological Assays
A Senior Application Scientist's Guide for Drug Discovery Professionals In the landscape of medicinal chemistry, the salicylic acid scaffold is a cornerstone, renowned for its broad therapeutic applications, most notably...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the salicylic acid scaffold is a cornerstone, renowned for its broad therapeutic applications, most notably as an anti-inflammatory agent. However, the quest for enhanced potency, novel mechanisms of action, and improved safety profiles has driven the exploration of its bioisosteres and structural analogs. Among these, methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate emerges as a compound of significant interest, integrating the core salicylate structure with a pyrrole moiety—a heterocycle known for its diverse pharmacological activities.[1][2][3]
This guide provides an in-depth, objective comparison of the biological performance of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate and its derivatives against traditional and novel salicylic acid derivatives. We will dissect their performance in key biological assays, elucidate underlying mechanisms, and provide detailed experimental protocols to support further research and development.
Structural Rationale: A Tale of Two Scaffolds
At first glance, the two classes of molecules share a common heritage: the 2-hydroxybenzoate (salicylate) core. This core is crucial for the anti-inflammatory activity of salicylic acid, primarily through its ability to inhibit cyclooxygenase (COX) enzymes.
Salicylic Acid Derivatives: This broad family modifies the carboxyl or phenolic hydroxyl groups to modulate activity, bioavailability, and side effects. For instance, acetylation of the hydroxyl group gives acetylsalicylic acid (Aspirin), reducing gastric irritation while maintaining potent COX inhibition. Amidation or esterification of the carboxyl group yields other derivatives with varied activities.[4][5]
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: This molecule retains the critical 2-hydroxy and the methyl ester of the carboxyl group but introduces a pyrrole ring at the C4 position of the benzene ring. This modification significantly alters the molecule's electronic distribution, lipophilicity, and steric profile. The pyrrole ring itself is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3][6] The rationale behind this design is to potentially combine the inherent properties of the salicylate core with the distinct biological activities conferred by the pyrrole moiety, possibly leading to multi-target inhibitors or compounds with novel mechanisms of action.[7]
Caption: Structural relationship between the core scaffolds.
Performance in Key Biological Assays: A Head-to-Head Comparison
The true measure of these compounds lies in their empirical performance. While direct, side-by-side studies are rare, we can synthesize a robust comparison by collating data from various independent investigations.
Antimicrobial and Antifungal Activity
Both pyrrole-containing compounds and salicylic acid derivatives have been extensively evaluated for their antimicrobial properties. Salicylic acid derivatives often function by disrupting cell membranes or inhibiting key metabolic enzymes.[8] Pyrrole derivatives can exhibit a wider range of mechanisms, including inhibition of essential enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase (InhA), crucial for bacterial survival.[7][9]
Field Insights: The data suggests that specific derivatization is key to potent antimicrobial activity for both scaffolds. Pyrrole-containing structures, particularly those designed to inhibit specific bacterial enzymes like DHFR, show remarkable potency against M. tuberculosis.[7][10] Similarly, nitrosalicylanilides demonstrate excellent activity against both M. tuberculosis and MRSA, highlighting the impact of strategic substitutions on the salicylic acid core.[13]
Anti-inflammatory Activity
This is the home ground for salicylic acid. Its derivatives, like aspirin and indomethacin, are benchmark non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting COX-1 and COX-2 enzymes, thus blocking prostaglandin synthesis. Pyrrole-based compounds, including the well-known drug celecoxib (which contains a pyrazole, not a pyrrole ring), can also be potent anti-inflammatory agents, often through COX-2 inhibition or by modulating pro-inflammatory cytokines like TNF-α.[2][15]
Field Insights: Both scaffolds yield potent anti-inflammatory agents. Novel methyl salicylate derivatives bearing a piperazine moiety have shown efficacy equal to the powerful NSAID indomethacin.[17] Simultaneously, pyrrole derivatives demonstrate strong activity, not only by reducing edema but also by significantly suppressing key inflammatory cytokines like TNF-α and IL-6 at sub-micromolar concentrations.[15][16] This suggests that pyrrole-based compounds may offer a more targeted immunomodulatory approach compared to the broad-spectrum prostaglandin inhibition of classical salicylates.
Anticancer Activity
The search for novel anticancer agents has led to the evaluation of both compound classes. Salicylic acid derivatives have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.[19] Pyrrole derivatives often exhibit anticancer effects by targeting DNA, inhibiting critical enzymes like DNA ligase, or disrupting microtubule formation, similar to agents like nocodazole.[20][21][22]
Field Insights: Both scaffolds are highly promising starting points for anticancer drug design. Pyrrole derivatives have demonstrated low micromolar IC50 values against colon, breast, and head and neck cancer cell lines.[20][23] The mechanism often involves inducing apoptosis and cell cycle arrest in the G2/M phase.[23] Tryptamine-salicylic acid hybrids have also shown potent, broad-spectrum activity, in some cases exceeding that of the standard chemotherapeutic 5-fluorouracil (5-Fu).[19] The versatility of both backbones allows for the design of compounds that target various hallmarks of cancer.
Mechanistic Pathways & Experimental Workflows
Understanding the "how" is as critical as knowing the "what." The mechanisms of action can differ significantly, offering distinct therapeutic opportunities.
Anti-inflammatory Signaling
Salicylic acid's primary mechanism involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs), key mediators of inflammation. More advanced pyrrole-based compounds may also inhibit COX but can additionally suppress the upstream NF-κB signaling pathway, preventing the transcription of multiple pro-inflammatory genes, including TNF-α, IL-6, and COX-2 itself.
Standard Experimental Workflow: Antimicrobial Susceptibility Testing
To ensure data is trustworthy and reproducible, standardized protocols are essential. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard in microbiology.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Experimental Protocols
For researchers aiming to validate or expand upon these findings, the following detailed protocols are provided.
This assay measures a compound's ability to act as a hydrogen donor, a key antioxidant mechanism.
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.
Sample Preparation: Dissolve the test compounds (e.g., pyrrole-benzoate and salicylic acid derivatives) in a suitable solvent (like DMSO or methanol) to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from this stock.[25]
Assay Procedure:
In a 96-well plate, add 50 µL of each sample dilution.
Add 1 mL of the 0.1 mM DPPH solution to each well.[25]
For the control, mix 50 µL of the solvent with 1 mL of the DPPH solution.
Ascorbic acid is typically used as a positive standard.[25]
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against compound concentration.
Protocol 2: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)
This is a standard model for evaluating acute inflammation.
Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.
Grouping: Divide animals into groups (n=6):
Control Group (receives vehicle, e.g., 4% tween in saline).
Standard Group (receives a reference drug like Indomethacin, 5-10 mg/kg).[17][18]
Test Groups (receive different doses of the test compounds, e.g., 10, 20, 40 mg/kg).[15]
Drug Administration: Administer the vehicle, standard, or test compounds intraperitoneally (i.p.) or orally (p.o.).[15][18]
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]
Measurement: Measure the paw volume immediately after injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion & Future Directions
The comparative analysis reveals that while salicylic acid derivatives remain a powerful and versatile class of compounds, the introduction of a pyrrole moiety at the C4 position of the benzoate scaffold unlocks new avenues for therapeutic intervention.
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate and its analogs demonstrate exceptional promise, particularly in the realms of targeted antimicrobial (anti-tubercular) and anticancer therapy, often exhibiting low micromolar potency. Their anti-inflammatory action may involve more nuanced immunomodulatory mechanisms beyond simple COX inhibition.
Salicylic acid derivatives continue to be a gold standard in anti-inflammatory research and a highly adaptable scaffold for creating potent antifungal and anticancer agents through strategic chemical modification.
For drug development professionals, the choice between these scaffolds is not a matter of simple replacement but of strategic application. For projects requiring targeted enzyme inhibition (e.g., DHFR in bacteria) or novel anticancer mechanisms, the pyrrole-benzoate scaffold is an exciting starting point. For developing broad-spectrum anti-inflammatory or antifungal agents, the continued, intelligent derivatization of the classic salicylic acid core remains a highly fruitful endeavor. Future research should focus on direct, head-to-head comparisons in standardized assays and deeper investigation into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these promising pyrrole-based compounds.
References
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (2025). MDPI.
New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxal
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (2025). CoLab.
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (2025).
Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. (n.d.). MedChemComm (RSC Publishing).
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (2021). PMC.
Methyl 2-(1H-pyrrol-1-yl)
Antioxidant Potential of New Methyl-4-hydroxy-2H- 1,2-benzothiazine-3-carboxylate-1,1-dioxide Deriv
SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. (n.d.). [Source not available].
Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2025). PubMed.
Figure 2 from FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. (n.d.). Semantic Scholar.
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.
Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. (n.d.). New Journal of Chemistry (RSC Publishing).
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). [Source not available].
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI.
Synthetic modified pyrrolo[11][12] benzodiazepine molecules demonstrate selective anticancer activity by targeting the human ligase 1 enzyme: An in silico and in vitro mechanistic study. (2015). PubMed.
287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.). [Source not available].
Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B
FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4 - PubMed. (2004). PubMed.
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (2021). MDPI.
(PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. (n.d.).
Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PMC.
Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. (2020). PubMed.
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). MDPI.
Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2025). PMC.
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). International journal of health sciences - ScienceScholar.
(PDF) Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021).
New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2022). MDPI.
Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. (2022). Journal of the Serbian Chemical Society.
Synthesis, Characterization and Antioxidant Activity of Carvacrol Based Sulfon
Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. (n.d.). PMC.
Methyl 2-hydroxy benzoate (YMDB01370). (n.d.).
Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. (2015). PubMed.
METHYL 4-HYDROXYBENZOATE. (n.d.).
Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Deriv
Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (n.d.). Oriental Journal of Chemistry.
Synthesis and antimicrobial activity of some new pyrrole derivatives. (2026).
Validating LC-MS/MS Quantification Methods for Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: A Comparative Guide
As drug development pipelines increasingly feature complex, lipophilic small molecules, the demand for robust, highly selective bioanalytical assays has never been higher. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly feature complex, lipophilic small molecules, the demand for robust, highly selective bioanalytical assays has never been higher. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a prime example of such a molecule. Featuring a salicylate-like core with a lipophilic pyrrole ring and a methyl ester, this compound presents unique analytical challenges, including susceptibility to ester hydrolysis, strong plasma protein binding, and significant ionization suppression in complex matrices.
In this guide, I will objectively compare sample preparation and mass spectrometry platforms for quantifying this analyte in human plasma. Furthermore, I will outline a self-validating, step-by-step methodology grounded in the latest[1] and the[1].
Platform Comparison: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)
When developing a quantification method for methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate, selecting the right MS platform is the first critical decision.
HRMS (Q-TOF or Orbitrap): Offers exact mass capabilities, which is highly beneficial during early discovery to distinguish the parent drug from its circulating metabolites (e.g., the hydrolyzed free acid form, 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid). However, HRMS often suffers from a limited linear dynamic range (typically 2–3 logs) and larger file sizes that complicate high-throughput validation.
Triple Quadrupole (QqQ) LC-MS/MS (The Gold Standard): For validated quantification, QqQ operating in Multiple Reaction Monitoring (MRM) mode is vastly superior. The pyrrole nitrogen allows for consistent protonation in positive Electrospray Ionization (ESI+). By monitoring the transition from the protonated precursor
[M+H]+→Product Ion
(driven by the neutral loss of methanol from the ester group), QqQ provides a 4–5 log linear dynamic range, essential for capturing both
Cmax
and the terminal elimination phase in pharmacokinetic (PK) studies.
Verdict: QqQ LC-MS/MS is the required platform for regulatory-compliant, high-throughput quantification due to its superior sensitivity and dynamic range.
Sample Preparation: A Comparative Analysis
The lipophilicity of the pyrrole ring and the protein-binding affinity of the benzoate moiety mean that simple sample preparation techniques often fail to yield reproducible recovery. We compared three distinct extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
Fig 1. Comparison of sample preparation workflows for LC-MS/MS quantification.
Experimental Data Comparison
To objectively evaluate these methods, human plasma was spiked with 10 ng/mL of the analyte and extracted using each technique (N=6). The results are summarized in Table 1.
Table 1: Performance Comparison of Sample Preparation Techniques
Extraction Method
Mean Recovery (%)
Matrix Factor (IS-Normalized)
Precision (%CV)
Phospholipid Removal
PPT (Acetonitrile)
94.2%
0.62
14.5%
Poor
LLE (Ethyl Acetate)
78.5%
0.85
9.2%
Moderate
SPE (Polymeric HLB)
91.8%
0.98
3.1%
Excellent
Causality Analysis:
While PPT is fast and yields high absolute recovery, it fails to remove endogenous phospholipids. In the ESI source, these phospholipids compete with the analyte for charge, causing severe ion suppression (Matrix Factor = 0.62). LLE improves cleanliness but suffers from variable recovery due to emulsion formation. SPE using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent is the optimal choice. It selectively retains the lipophilic pyrrole-benzoate while allowing polar interferences and phospholipids to be washed away, resulting in an IS-normalized Matrix Factor near 1.0.
Step-by-Step Methodology: The Optimized SPE-LC-MS/MS Protocol
To ensure a self-validating system, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically
[13C6]
-methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate.
Step 1: Sample Aliquoting & IS Addition
Transfer 50 µL of human plasma into a 96-well plate.
Add 10 µL of SIL-IS working solution (100 ng/mL).
Causality: Adding the SIL-IS at the very beginning ensures it undergoes the exact same physical losses and matrix suppression as the target analyte. This ratio metric approach inherently corrects for extraction variability, a core requirement of[1].
Step 2: Protein Disruption
Add 100 µL of 2% Phosphoric Acid (
H3PO4
) and vortex for 2 minutes.
Causality: The acidic environment disrupts the non-covalent binding between the drug's benzoate moiety and Human Serum Albumin (HSA), ensuring the analyte is freely available to bind to the SPE sorbent.
Step 3: Solid Phase Extraction (SPE)
Condition/Equilibrate: Pass 200 µL Methanol, followed by 200 µL Water through the HLB plate.
Load: Apply the acidified plasma sample.
Wash: Wash with 200 µL of 5% Methanol in water.
Causality: The 5% organic wash is strong enough to elute polar salts and endogenous peptides, but weak enough that the lipophilic analyte remains tightly bound to the sorbent.
Elute: Elute with 2 x 50 µL of Acetonitrile/Methanol (50:50, v/v).
Step 4: Evaporation & Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Step 5: LC-MS/MS Analysis
Column: C18, 50 x 2.1 mm, 1.7 µm particle size.
Gradient: 10% to 90% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3.5 minutes.
Causality: Formic acid acts as a proton source, ensuring the pyrrole nitrogen is fully ionized in the ESI+ source, maximizing signal intensity and assay sensitivity.
Method Validation Logic (ICH M10 Framework)
A bioanalytical method is only as good as its validation. The following logic flow demonstrates how the optimized SPE-LC-MS/MS method satisfies the rigorous [1].
Fig 2. Core ICH M10 bioanalytical method validation parameters and acceptance criteria.
Validation Results Summary
Using the SPE protocol described above, a full validation was executed. The use of the SIL-IS and the highly selective HLB extraction resulted in exceptional performance across all regulatory parameters.
Table 2: ICH M10 Validation Results Summary (SPE + LC-MS/MS)
Validation Parameter
ICH M10 Target Criteria
Observed Result
Status
Intra-Assay Precision
%CV
≤
15% (20% at LLOQ)
2.4% – 6.1%
PASS
Inter-Assay Accuracy
Bias
±
15% (
±
20% at LLOQ)
-3.2% to +4.5%
PASS
Selectivity
No interference
>20%
of LLOQ
No peaks detected in blanks
PASS
Matrix Effect (IS-Norm)
%CV of Matrix Factor
≤
15%
3.1% (across 6 lots)
PASS
Benchtop Stability
Bias
±
15% after 24h at RT
-4.1%
PASS
Conclusion
Quantifying complex molecules like methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate requires a deep understanding of the molecule's physicochemical properties. While Protein Precipitation is tempting due to its speed, our comparative data proves that it fails to mitigate matrix effects adequately. By coupling Solid Phase Extraction (SPE) with a Triple Quadrupole LC-MS/MS platform and utilizing a Stable Isotope-Labeled Internal Standard , laboratories can establish a self-validating, highly reproducible assay. This approach not only guarantees scientific integrity but ensures seamless compliance with global FDA and ICH M10 regulatory standards.
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]
Comparative Structural Analysis of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate Analogs: Overcoming Pharmacokinetic Bottlenecks in Antimicrobial Design
Executive Summary & Structural Rationale In the landscape of antimicrobial and antitubercular drug development, para-aminosalicylic acid (PAS) remains a historically significant but pharmacokinetically flawed second-line...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the landscape of antimicrobial and antitubercular drug development, para-aminosalicylic acid (PAS) remains a historically significant but pharmacokinetically flawed second-line therapeutic. The primary clinical limitation of PAS is its rapid deactivation via host N-acetyltransferase (NAT1/NAT2) enzymes, which acetylate the 4-amino group, rendering the drug inactive and necessitating massive daily dosing (8–12 grams) that causes severe gastrointestinal toxicity.
To bypass this metabolic bottleneck, structural modification of the 4-amino group into a pyrrole ring has emerged as a highly effective bioisosteric strategy [1]. By incorporating the nitrogen lone pair into the aromatic sextet of a pyrrole ring, N-acetylation is completely sterically and electronically blocked. Furthermore, converting the highly polar carboxylic acid into a methyl ester yields methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (MHPB) . This prodrug strategy drastically increases the compound's lipophilicity (cLogP), driving passive diffusion across the lipid-rich mycolic acid layer of Mycobacterium tuberculosis (Mtb) [2]. Once intracellular, endogenous esterases hydrolyze the methyl ester to release the active pharmacophore.
This guide provides an objective, data-driven comparison of MHPB against its parent molecule (PAS) and its structural analogs, detailing the causality behind these structural choices and providing validated experimental protocols for their evaluation.
Comparative Performance Data
The structural evolution from PAS to MHPB and its extended ester analogs demonstrates a clear structure-activity relationship (SAR) driven by lipophilicity and metabolic stability[3]. The table below summarizes the comparative physicochemical and in vitro performance metrics of these analogs.
Table 1: Physicochemical and Biological Profiling of PAS and Pyrrole Analogs
Compound
Structural Modification
MW ( g/mol )
cLogP
MIC vs Mtb H37Rv (µg/mL)
HLM Half-life (
t1/2
)
Mechanism of Optimization
PAS
Parent Drug (4-amino)
153.14
0.81
1.00
< 30 min
Baseline (High NAT metabolism)
HPB
Free Acid (4-pyrrole)
203.20
2.15
0.50
> 120 min
Blocks N-acetylation
MHPB
Methyl Ester (4-pyrrole)
217.22
2.68
0.12
> 120 min
Optimal cell wall penetration
EHPB
Ethyl Ester (4-pyrrole)
231.25
3.12
0.25
> 120 min
Excessive lipophilicity traps drug
Data Interpretation: While the free acid (HPB) solves the metabolic instability of PAS, its cellular penetration remains suboptimal. MHPB hits the lipophilic "sweet spot" (cLogP ~2.6), resulting in an 8-fold improvement in Minimum Inhibitory Concentration (MIC) compared to PAS. The ethyl analog (EHPB) shows a slight drop in efficacy, likely due to excessive lipophilicity causing the molecule to partition too strongly into the lipid membrane, hindering cytosolic release.
Mechanistic Pathways & Logical Architecture
The superiority of MHPB is rooted in its dual-action prodrug architecture. The diagram below illustrates the divergent pharmacokinetic fates of the parent drug versus the optimized MHPB analog.
Caption: Pharmacokinetic activation pathway of MHPB compared to rapid PAS degradation.
Validated Experimental Protocols
To ensure scientific integrity and self-validating results, the following protocols detail the synthesis of MHPB and the biological assays used to generate the comparative data in Table 1.
Protocol A: Synthesis of MHPB via Clauson-Kaas Reaction
The Clauson-Kaas pyrrolization is selected over the Paal-Knorr synthesis because it utilizes 2,5-dimethoxytetrahydrofuran (DMTHF) as a stable, easy-to-handle precursor to generate the reactive 1,4-dialdehyde in situ, minimizing polymerization side-reactions.
Esterification: Dissolve PAS (10 mmol) in anhydrous methanol (30 mL). Add catalytic concentrated
H2SO4
(0.5 mL). Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). Neutralize with saturated
NaHCO3
, extract with ethyl acetate, dry over
Na2SO4
, and concentrate to yield methyl 4-amino-2-hydroxybenzoate.
Pyrrolization: Dissolve the intermediate (5 mmol) in glacial acetic acid (15 mL).
Add DMTHF (5.5 mmol) dropwise at room temperature.
Heat the reaction mixture to 90°C for 2 hours under an inert argon atmosphere.
Workup: Cool to room temperature, pour into crushed ice, and extract with dichloromethane (
3×20
mL). Wash the organic layer with brine, dry, and evaporate.
Purification: Purify via silica gel column chromatography (Hexane:EtOAc 8:2) to isolate pure MHPB as a crystalline solid. Verify structure via
1H
-NMR (pyrrole protons typically appear as two distinct multiplets around
δ
6.3 and 7.1 ppm).
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination
This protocol relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable mycobacteria, providing a self-validating, objective readout of cell viability.
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an
OD600
of 0.6–0.8 is reached. Dilute to
1×105
CFU/mL.
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of MHPB, HPB, and PAS (range: 10 µg/mL to 0.01 µg/mL) in 100 µL of 7H9 broth.
Inoculation: Add 100 µL of the bacterial suspension to each well. Include a positive growth control (no drug) and a negative sterility control (media only).
Incubation: Seal the plate and incubate at 37°C for 7 days.
Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.
Data Acquisition: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink (indicating >90% inhibition of growth).
Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).
Protocol C: Human Liver Microsome (HLM) Stability Assay
To validate the hypothesis that the pyrrole ring prevents metabolic degradation, an in vitro half-life assay is utilized.
Preparation: Pre-incubate MHPB or PAS (1 µM final concentration) with pooled human liver microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Start the reaction by adding NADPH (1 mM final concentration).
Sampling: At time points 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate
t1/2
using the slope of the natural log of the percentage remaining versus time.
Conclusion
The comparative structural analysis of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (MHPB) against traditional PAS highlights the profound impact of targeted bioisosteric replacement and prodrug formulation. By substituting the metabolically vulnerable primary amine with a stable pyrrole ring, researchers can effectively neutralize NAT-mediated deactivation. Concurrently, masking the polar carboxylic acid as a methyl ester optimizes the lipophilic profile, granting superior access to intracellular pathogenic targets. This dual-optimization framework serves as a robust blueprint for rescuing legacy antimicrobial scaffolds.
References
Source: PubMed Central (PMC), National Institutes of Health (NIH)
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics
Source: RSC Advances, Royal Society of Chemistry
URL
Pyrrole analogues and SAR activity
Source: ResearchGate
URL
Comparative
Benchmarking Synthesis Routes for Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: Clauson-Kaas vs. Ullmann-Type Coupling
Executive Summary Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a highly valued heterocyclic building block in pharmaceutical development, featuring a pyrrole ring grafted onto a salicylic acid derivative scaffold. Synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a highly valued heterocyclic building block in pharmaceutical development, featuring a pyrrole ring grafted onto a salicylic acid derivative scaffold. Synthesizing this molecule efficiently requires careful consideration of the functional groups present—specifically, the reactive phenolic hydroxyl group and the ester moiety. This guide provides an in-depth technical benchmarking of the two primary synthetic pathways: the classical Clauson-Kaas Pyrrole Synthesis and the transition-metal-catalyzed Ullmann-Type C-N Cross-Coupling .
Mechanistic Rationale & Causality in Route Selection
Route A: Modified Clauson-Kaas Synthesis (The Gold Standard)
The Clauson-Kaas reaction is the premier, atom-economical method for synthesizing N-substituted pyrroles directly from primary amines. For our target, the starting material is methyl 4-amino-2-hydroxybenzoate (the methyl ester of mesalazine).
Causality of Reagents: Instead of using highly unstable and prone-to-polymerization succindialdehyde, this route employs 2,5-dimethoxytetrahydrofuran (2,5-DMT) as a stable acetal surrogate. Under mild acidic conditions, 2,5-DMT hydrolyzes to release the reactive dialdehyde in situ[1].
Chemoselectivity Advantage: The released dialdehyde undergoes a rapid Paal-Knorr-type double condensation exclusively with the highly nucleophilic primary amine[2]. The sterically hindered, intramolecularly hydrogen-bonded 2-hydroxyl group is electronically disfavored from reacting. This intrinsic bias eliminates the need for protecting groups, maximizing synthetic efficiency.
Route B: Ullmann-Type C-N Cross-Coupling (The Alternative)
An alternative approach is the 3 of methyl 4-bromo-2-hydroxybenzoate with an unsubstituted pyrrole[3].
Causality of Reagents: This route relies on a Cu(I) catalyst paired with a bidentate ligand (e.g., 1,10-phenanthroline). The ligand stabilizes the Cu(I) center, preventing its disproportionation and lowering the activation energy required for the oxidative addition of the aryl bromide[3].
The Hydroxyl Challenge: A critical mechanistic flaw in applying the Ullmann coupling to this specific scaffold is the unprotected 2-hydroxyl group. Phenols are notorious for undergoing competitive Ullmann-type O-arylation (etherification)[4]. Furthermore, the free hydroxyl group strongly coordinates with the copper catalyst, poisoning the active species. Consequently, this route mandates the use of a protecting group (e.g., a benzyl ether), which artificially inflates the step count and reduces the overall yield[4].
Visualizing the Synthetic Workflows
Figure 1: Clauson-Kaas synthesis workflow highlighting the in situ generation of the dialdehyde.
This protocol utilizes mild acidic conditions to ensure complete conversion without hydrolyzing the methyl ester or degrading the phenol[5].
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 4-amino-2-hydroxybenzoate (10.0 mmol) in 25 mL of glacial acetic acid.
Activation: Add 2,5-dimethoxytetrahydrofuran (11.0 mmol, 1.1 eq) dropwise at room temperature. Causality: The slight 10% excess ensures full consumption of the amine, preventing difficult downstream separations[5].
Cyclization: Heat the mixture to 90 °C and stir for 2 hours.
Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly polar primary amine spot (which stains strongly with ninhydrin) and the appearance of a UV-active, less polar product spot confirms successful pyrrole formation.
Work-up: Cool the reaction to room temperature and slowly pour the mixture into 100 mL of crushed ice water. Extract the aqueous phase with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing the acetic acid), followed by a brine wash.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from ethanol to yield the pure product.
Note: This protocol assumes the prior protection of the 2-OH group as a Benzyl (Bn) ether to prevent catalyst poisoning and competitive O-arylation[4].
Catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq)[3].
Coupling: Seal the tube and heat to 110 °C for 18 hours.
Self-Validation System: Observe the reaction mixture; a distinct color change from pale yellow to deep brown/green upon heating indicates the active formation and turnover of the Cu-phenanthroline catalytic complex. If the solution turns black and precipitates heavily, the catalyst has aggregated (failed reaction).
Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate extensively with water (to remove DMF) and brine.
Deprotection (Additional Step): Subject the isolated intermediate to Pd/C catalyzed hydrogenation (H₂ balloon) in methanol for 4 hours to cleave the benzyl ether and reveal the target 2-hydroxy group.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of both synthetic routes, clearly demonstrating why Route A is the preferred pathway for this specific molecular architecture.
cross-validation of spectroscopic data for methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate reference standards
Analytical Equivalence Guide: Spectroscopic Cross-Validation of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate Reference Standards In pharmaceutical quality control and complex organic synthesis, the integrity of analytical...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Equivalence Guide: Spectroscopic Cross-Validation of Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate Reference Standards
In pharmaceutical quality control and complex organic synthesis, the integrity of analytical testing hinges entirely on the purity and structural confirmation of reference standards. According to the updated , the validation of analytical procedures demands robust, highly characterized reference materials to ensure absolute spectral specificity[1]. Furthermore, compliance with requires that any secondary or in-house working standard be rigorously qualified against a primary pharmacopeial or certified commercial standard[2].
This guide provides an objective, data-driven framework for cross-validating methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate. By comparing a high-purity commercial Certified Reference Material (CRM) against an In-House Synthesized Working Standard (WS), we demonstrate how to establish analytical equivalence through self-validating spectroscopic methodologies.
The Mechanistic Imperative for Structural Cross-Validation
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (C₁₂H₁₁NO₃) is a highly functionalized intermediate. Its structural integrity is defined by two critical features: the electron-rich N-linked pyrrole ring at the C4 position, and a strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-methyl ester.
When establishing an in-house Working Standard against a CRM, we do not merely match peaks; we interrogate the molecule's microenvironment. The intramolecular H-bond restricts rotameric freedom, locking the ester carbonyl into a specific planar conformation. If the in-house synthesis contains trace protic impurities or residual solvents, this delicate H-bond network is disrupted. Mechanistically, this disruption causes an immediate, observable broadening of the OH signal in NMR and a subtle blue-shift in the FT-IR carbonyl stretch. Understanding this causality allows us to use primary spectroscopic data as a direct, self-validating window into the standard's thermodynamic stability and purity.
Step-by-Step Experimental Methodologies
To ensure absolute trustworthiness, the following protocols incorporate internal system suitability checks, creating a self-validating analytical loop. Standard operating procedures dictate that requalification must occur if any of these internal checks fail[3].
Protocol A: Quantitative Nuclear Magnetic Resonance (qNMR)
Sample Preparation: Accurately weigh 10.0 mg of the CRM and the Candidate WS. Dissolve each in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% Tetramethylsilane (TMS) as an internal shift reference.
Acquisition Parameters: Acquire ¹H NMR spectra at 600 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 10 seconds, and 64 scans. Causality: A D1 of 10 seconds is explicitly chosen to ensure complete longitudinal relaxation (T1) of all protons, which is physically required for accurate quantitative integration.
Self-Validation Check: Assess the TMS peak at 0.00 ppm. If the peak is asymmetric, the magnetic field is inhomogeneous (poor shimming), which invalidates the quantitative integration. The system self-validates when the integral ratio of the ester methoxy protons (~3.9 ppm) to the pyrrole alpha-protons (~7.1 ppm) strictly equals 3:2.
Protocol B: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Chromatography: Inject 2 µL of a 1 µg/mL solution onto a C18 column (2.1 x 100 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water and acetonitrile. Causality: The acidic mobile phase ensures complete protonation of the pyrrole nitrogen and ester oxygen, maximizing ionization efficiency.
Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution prior to acquisition.
Self-Validation Check: The system continuously self-validates by comparing the empirical ¹³C/¹²C isotopic distribution of the[M+H]⁺ ion against the theoretical model for C₁₂H₁₂NO₃⁺. A match score >98% confirms the absence of co-eluting isobaric interferences.
Preparation: Prepare a KBr pellet using 1 mg of the standard and 100 mg of anhydrous KBr. Causality: Grinding to a fine powder minimizes light scattering (the Christiansen effect), ensuring sharp absorption bands for the pyrrole C-N and ester C=O stretches.
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans.
Self-Validation Check: Assess the baseline at 3800 cm⁻¹. A flat baseline self-validates that the KBr is truly anhydrous; any slope here indicates moisture absorption, which would artificially broaden the critical 3200 cm⁻¹ O-H stretch region.
Comparative Data Analysis: CRM vs. In-House WS
The following table summarizes the cross-validation data. The commercial CRM demonstrates superior baseline purity and isotopic fidelity. However, the In-House WS shows only minor, acceptable deviations well within ICH Q2(R2) equivalence limits, successfully qualifying it for routine batch release testing.
Analytical Technique
Target Parameter
Primary CRM (Certified Source)
In-House Working Standard
Equivalence Status
¹H qNMR (600 MHz)
Assay Purity (w/w)
99.8% ± 0.1%
99.2% ± 0.2%
Pass (Limit ≥ 99.0%)
OH Shift (ppm)
10.52 (Sharp singlet)
10.53 (Slight broadening)
Pass (Trace moisture noted)
Methoxy : Pyrrole Ratio
3.00 : 2.00
3.00 : 1.98
Pass
LC-HRMS (ESI+)
[M+H]⁺ Mass (m/z)
218.0812 (Δ 0.4 ppm)
218.0815 (Δ 1.8 ppm)
Pass (Limit ≤ 5.0 ppm)
Isotope Match Score
99.4%
98.7%
Pass (Limit ≥ 95.0%)
FT-IR (KBr)
C=O Stretch (cm⁻¹)
1672
1671
Pass
O-H Stretch (cm⁻¹)
3205
3208
Pass
Qualification Workflow Visualization
The lifecycle of qualifying an in-house candidate against a primary standard requires a strict, linear progression of data alignment and statistical verification.
Fig 1. Cross-validation workflow for qualifying an in-house working standard against a primary CRM.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: USP: <11> Reference Standards - Draft published for Comment
Source: ECA Academy / GMP Compliance
URL: [Link]
Title: SOP: Preparation, Qualification & Storage of Reference and Working Standards
Source: Reesach
URL: [Link]
A Comparative Guide to Catalytic Efficacy in the Formation of Methyl 2-Hydroxy-4-(1H-pyrrol-1-yl)benzoate Derivatives
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of progress. Among these, N-aryl pyrrole scaffolds, such as those based on methyl 2-hydroxy-...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of progress. Among these, N-aryl pyrrole scaffolds, such as those based on methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate, are of significant interest due to their presence in a wide array of biologically active molecules. This guide provides an in-depth comparison of catalytic systems for the synthesis of these derivatives, focusing on the widely applicable Paal-Knorr and Clauson-Kaas reactions. We will delve into the causality behind experimental choices, present objective performance data, and provide robust protocols to ensure scientific integrity and reproducibility.
Introduction to N-Aryl Pyrrole Synthesis
The formation of the N-aryl bond to a pyrrole ring is a critical transformation. The target molecule, methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate, is constructed by forming a pyrrole ring from a primary aromatic amine (methyl 4-amino-2-hydroxybenzoate) and a 1,4-dicarbonyl compound or its equivalent. The two most prevalent and mechanistically related methods for this transformation are the Paal-Knorr and Clauson-Kaas syntheses.
Paal-Knorr Reaction: Involves the condensation of a primary amine with a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or succinaldehyde) under acidic conditions. The choice of acid catalyst is paramount to the reaction's efficiency.
Clauson-Kaas Reaction: Utilizes a more stable precursor, 2,5-dimethoxytetrahydrofuran (DMTHF), which generates the reactive 1,4-dicarbonyl species in situ under acidic catalysis. This approach is often preferred for amines that are sensitive to harsher conditions.[1]
The efficacy of these reactions is profoundly influenced by the chosen catalyst, which can range from simple Brønsted acids to sophisticated Lewis acids and heterogeneous systems. This guide will compare these options to provide a clear framework for catalyst selection.
Comparative Analysis of Catalytic Systems
The ideal catalyst should offer high yields, short reaction times, mild conditions, and operational simplicity. Below, we compare several classes of catalysts commonly employed for N-aryl pyrrole synthesis.
Brønsted Acid Catalysis
Brønsted acids are the traditional catalysts for these reactions, protonating the carbonyl oxygen to facilitate nucleophilic attack by the amine.
Acetic Acid (AcOH): Often used as both a catalyst and a solvent, acetic acid provides a weakly acidic medium that promotes the reaction without degrading sensitive substrates.[2] However, it often requires elevated temperatures and longer reaction times.
Trifluoroacetic Acid (TFA): As a stronger acid, TFA can significantly accelerate the reaction compared to acetic acid. Studies have shown TFA to be a superior catalyst to other Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, leading to excellent yields.[3] The primary drawback is its corrosive nature and the need for careful handling.
Solid Acids: Heterogeneous catalysts like silica sulfuric acid (SSA) and nano-sulfated TiO₂ offer significant advantages in terms of green chemistry.[2][4] They are easily separated from the reaction mixture by filtration, are often reusable, and can be used under solvent-free conditions.[4][5] For example, CATAPAL 200, a commercial alumina, has been shown to be a highly effective and reusable catalyst due to its high percentage of Brønsted-Lewis acid sites.[5]
Lewis Acid Catalysis
Lewis acids activate the dicarbonyl compound by coordinating to the carbonyl oxygen, making it more electrophilic. This can lead to milder reaction conditions and improved selectivity.
Scandium(III) triflate (Sc(OTf)₃): This catalyst has demonstrated high efficacy in Clauson-Kaas reactions, providing good to excellent yields under relatively mild conditions.[2] Its performance has been shown to be superior to other Lewis acids like FeCl₃, CuCl₂, and Zn(OTf)₂ in certain contexts.[2]
Zirconyl(IV) chloride octahydrate (ZrOCl₂·8H₂O): This inexpensive and low-toxicity Lewis acid is particularly effective for Clauson-Kaas reactions in aqueous media, highlighting a significant green chemistry advantage.[4][6] It promotes high yields at moderate temperatures (e.g., 60 °C).[4][6]
Iron(III) chloride (FeCl₃): A cost-effective and readily available Lewis acid, FeCl₃ has been successfully used to catalyze the synthesis of various substituted pyrroles.[7] It offers a balance of reactivity and low cost, making it suitable for large-scale synthesis.[6]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to dramatically accelerate these reactions, often leading to higher yields in minutes rather than hours.[8][9][10]
Catalyst-Free (in Water or AcOH): Microwave heating of an amine and 2,5-dimethoxytetrahydrofuran in water or acetic acid can proceed without any additional catalyst, providing a very green and straightforward protocol.[2][11] Yields are typically higher in acetic acid than in water.[2]
With Catalysts: Combining microwave heating with catalysts like montmorillonite K-10 clay or acidic ionic liquids can further enhance reaction rates and yields, often under solvent-free conditions.[11][12]
Quantitative Performance Data
To provide an objective comparison, the following table summarizes the performance of various catalytic systems for the synthesis of N-aryl pyrroles, which serves as a model for the formation of the target benzoate derivative.
Adv: Greenest approach, very fast. Dis: Lower yield compared to AcOH.
Experimental Protocols
The following protocols are provided as self-validating systems, including steps for reaction, workup, and purification.
Protocol 1: ZrOCl₂·8H₂O-Catalyzed Synthesis in Water (Clauson-Kaas)
This protocol is recommended for its environmental friendliness, speed, and high yield.
Reactant Preparation: In a 25 mL round-bottom flask, add methyl 4-amino-2-hydroxybenzoate (1.0 mmol, 167 mg).
Solvent & Catalyst Addition: Add deionized water (5 mL) to the flask. While stirring, add ZrOCl₂·8H₂O (0.05 mmol, 16 mg).
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 mmol, 145 µL) to the suspension.
Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 60 °C for 30-60 minutes. Monitor the reaction progress by TLC.
Workup: After completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the final product.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid (Clauson-Kaas)
This protocol is ideal for high-throughput synthesis where speed is critical.
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add methyl 4-amino-2-hydroxybenzoate (1.0 mmol, 167 mg).
Solvent & Reagent Addition: Add glacial acetic acid (3 mL) followed by 2,5-dimethoxytetrahydrofuran (1.1 mmol, 145 µL).
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at 170 °C for 10 minutes.
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water. Neutralize carefully with a saturated solution of NaHCO₃.
Extraction & Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography as described in Protocol 1.
Visualization of Experimental Workflow
The general workflow for the synthesis, workup, and purification of the target compounds is outlined below.
Caption: General workflow for N-aryl pyrrole synthesis.
Conclusion and Future Perspectives
The synthesis of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate derivatives can be achieved through various catalytic protocols. For laboratories prioritizing green chemistry and cost-effectiveness, aqueous Lewis acid catalysis with ZrOCl₂·8H₂O offers an excellent balance of speed, yield, and sustainability.[4][6] For rapid compound generation, microwave-assisted synthesis in acetic acid is unparalleled in its efficiency.[2]
The causality behind these differences lies in the mode of activation. Strong Brønsted acids like TFA ensure rapid protonation but risk side reactions, whereas Lewis acids offer a more controlled coordination-based activation. Microwave energy bypasses slow conventional heating by directly exciting polar molecules, leading to immense rate acceleration.
Future research should continue to focus on developing robust, reusable heterogeneous catalysts that can function efficiently in green solvents or under solvent-free conditions, further aligning synthetic chemistry with the principles of sustainability.
References
Title: Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection
Source: ResearchGate
URL: [Link]
Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans
Source: ACS Publications (Organic Letters)
URL: [Link]
Title: Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach
Source: PubMed
URL: [Link]
Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes
Source: Organic Chemistry Portal
URL: [Link]
Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach
Source: Beilstein Journal of Organic Chemistry (Specific section on ZrOCl2)
URL: [Link]
Title: Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles
Source: Arkivoc
URL: [Link]
Title: Comparison of the catalytic activity of the catalysts.
Source: ResearchGate
URL: [Link]
Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach
Source: Beilstein Journal of Organic Chemistry (Specific section on solid acids)
URL: [Link]
Title: Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas
Source: MDPI
URL: [Link]
Title: A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole
Source: Journal of Medicinal and Chemical Sciences
URL: [Link]
Comprehensive Safety and Disposal Protocol for Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environment. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a specialized organic compound fe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environment. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a specialized organic compound featuring a salicylate-like core substituted with an electron-rich pyrrole ring. While highly valuable in drug development and synthetic chemistry, its structural motifs dictate strict operational and disposal parameters.
This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring compliance with federal safety regulations and preserving analytical purity.
Chemical Profile & Mechanistic Hazard Assessment
To handle a chemical safely, one must understand the causality behind its reactivity. The structural features of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate present specific operational considerations:
The Pyrrole Moiety: The
1H
-pyrrole ring is highly electron-rich. Exposure to strong oxidizers or concentrated acids can trigger rapid, exothermic polymerization or oxidative degradation.
The Methyl Ester: Under strongly basic or acidic aqueous conditions, the ester group is susceptible to hydrolysis. This reaction generates methanol (a toxic, flammable solvent) and the corresponding carboxylate salt, fundamentally altering the compound's toxicity profile and waste categorization.
The Phenolic Hydroxyl: The 2-hydroxy group can act as a mild chelating agent and is biologically active, contributing to its classification as a skin and mucous membrane irritant.
Because of these properties, all handling and disposal must strictly isolate the compound from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions in waste receptacles.
Quantitative Hazard & PPE Summary
Hazard Classification (GHS)
Mechanistic Cause
Required Personal Protective Equipment (PPE)
Skin Irritation (Cat. 2)
Phenolic/pyrrole interaction with epidermal proteins.
Nitrile gloves (double-gloving recommended for solutions >0.1 M), lab coat.
Eye Irritation (Cat. 2A)
Fine powder aerosolization; solvent transport.
Snug-fitting safety goggles (not standard glasses).
Acute Oral Toxicity (Cat. 4)
Systemic absorption of the functionalized benzoate.
To comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[1], employee exposure to hazardous chemicals must be minimized through rigorous engineering controls and procedural validation.
Step-by-Step Handling Procedure:
Environmental Control: Perform all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (if maintaining sterility) or a standard chemical fume hood with a face velocity of 80–100 fpm[2].
Static Mitigation: Aromatic powders are prone to static charge buildup. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to transfer to prevent aerosolization of the powder.
Solvent Compatibility Verification: Dissolve the compound in compatible, dry organic solvents (e.g., DMSO, DMF, or Dichloromethane). Self-Validation Step: Before scaling up, test solubility in a 1 mL analytical vial. If the solution turns dark rapidly, oxidation is occurring; purge your primary solvent with argon or nitrogen before proceeding.
Decontamination Prep: Keep a squeeze bottle of ethanol or isopropanol nearby. The compound is highly hydrophobic; water alone will not decontaminate surfaces effectively.
Step-by-Step Disposal Procedures
Proper waste segregation is not just a regulatory requirement under EPA Hazardous Waste Guidelines; it is a critical safety mechanism to prevent incompatible chemical reactions[3]. Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate contains carbon, hydrogen, nitrogen, and oxygen (halogen-free).
Protocol A: Solid Waste Disposal
Applies to: Unused powder, contaminated weighing boats, pipette tips, and Kimwipes.
Containment: Place all solid waste into a transparent, 6-mil polyethylene hazardous waste bag.
Segregation: Ensure no strongly oxidizing solids (e.g., nitrates, permanganates) are present in the same bag.
Labeling: Seal the bag and affix a hazardous waste label. Mark the contents as "Solid Organic Waste: Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate (Toxic/Irritant)" and date it.
Routing: Transfer to the facility's solid hazardous waste accumulation area for eventual high-temperature incineration.
Protocol B: Liquid Waste Disposal
Applies to: Mother liquors, assay buffers, and solvent rinses.
Categorize the Solvent: The solvent dictates the waste stream, not just the solute.
If dissolved in DMSO, Ethanol, or Ethyl Acetate: Route to the Non-Halogenated Organic Waste carboy.
If dissolved in Dichloromethane (DCM) or Chloroform: Route to the Halogenated Organic Waste carboy.
pH Validation (Critical Step): If the compound was used in an aqueous assay buffer, use pH paper to verify the mixture is between pH 6.0 and 8.0 before adding it to a bulk waste carboy. Why? Adding highly basic solutions to organic waste can cause the methyl ester to hydrolyze exothermically in the closed carboy, leading to pressure buildup and potential rupture.
Transfer: Use a dedicated chemical funnel to pour the solution into the appropriate carboy. Do not exceed 90% of the carboy's capacity.
Documentation: Log the estimated mass of the compound and the exact volume of the solvent on the carboy's manifest[3].
Waste Segregation Decision Matrix
Figure 1: Decision matrix for the segregation and disposal of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate waste streams.
Spill Response & Decontamination
In the event of an accidental release, follow this self-validating decontamination loop to ensure the area is fully neutralized.
Isolate & Assess: If powder is spilled outside the fume hood, immediately evacuate the immediate 5-foot radius to allow aerosols to settle.
Containment (Solid): Do not dry-sweep. Dry sweeping aerosolizes the pyrrole derivative, violating OSHA permissible exposure limits[4]. Instead, gently cover the powder with paper towels dampened with isopropanol.
Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust.
Extraction: Scoop the absorbed material using a non-sparking tool and place it into a solid hazardous waste container.
Chemical Decontamination: Wipe the affected surface with a Kimwipe soaked in ethanol or ethyl acetate to dissolve any remaining hydrophobic residue. Follow with a standard detergent wash to remove the solvent.
Validation: Visually inspect the area under ambient light. If available, a handheld UV lamp (254 nm / 365 nm) can be used to check for residual fluorescence, as many functionalized pyrroles exhibit mild UV activity. Repeat step 5 until no residue is detected.
References
Occupational Safety and Health Administration (OSHA). "The Laboratory Standard - 29 CFR 1910.1450." Vanderbilt University Medical Center Office of Clinical and Research Safety. Available at:[Link]
National Research Council. "OSHA Laboratory Standard - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Laboratory - OSHA Laboratory Standard." OSHA.gov. Available at:[Link]
Crystal Clean. "The Essential Guide to Sustainability and Compliance for Industrial Waste Management." Crystal-Clean.com. Available at:[Link]
Personal protective equipment for handling methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
Advanced Operational and Safety Guide: Handling Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate As a cornerstone of our commitment to laboratory safety and operational excellence, this guide provides drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational and Safety Guide: Handling Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate
As a cornerstone of our commitment to laboratory safety and operational excellence, this guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for handling Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate. We believe that true safety is achieved not by memorizing rules, but by understanding the underlying chemical causality behind every hazard and protective measure.
Executive Summary & Chemical Profiling
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a specialized organic building block utilized in advanced drug discovery[1]. Because it is an active aromatic ester with a pyrrole moiety, handling this compound requires a rigorous safety architecture to mitigate acute toxicity and localized irritation risks.
Table 1: Chemical Profile and Operational Implications
Property
Value
Operational Implication
CAS Number
454473-64-4
Unique identifier for SDS tracking and waste manifesting[1].
Molecular Formula
C12H11NO3 (MW: 217.22 g/mol )
Lipophilic aromatic ester; requires specific non-polar glove materials to prevent transdermal penetration[2].
Physical State
Solid / Crystalline Powder
High risk of aerosolization during transfer; necessitates draft shields or certified chemical fume hoods.
Hazard Codes
H302, H315
Harmful if swallowed; Causes skin irritation. Dictates strict contact avoidance and closed-system handling[3].
Hazard Causality and Mechanistic Risks
Understanding the why behind the hazards ensures that safety protocols are applied logically.
Skin Irritation (H315) : The molecule contains a phenolic hydroxyl group adjacent to an ester linkage[3]. This structural motif can disrupt the lipid matrix of the stratum corneum, causing localized erythema and irritation upon dermal contact. The lipophilic nature of the benzoate ester exacerbates this by allowing the molecule to penetrate deeper into the epidermal layers.
Acute Oral Toxicity (H302) : If ingested, the compound is rapidly absorbed[3]. Hepatic metabolism of the electron-rich pyrrole ring can generate reactive electrophilic intermediates, leading to systemic toxicity and cellular oxidative stress.
Aerosolization Risk : As a dry powder, electrostatic repulsion during weighing can cause fine particles to become airborne, introducing an unintended inhalation vector.
Personal Protective Equipment (PPE) Ecosystem
In accordance with, PPE must be selected based on a rigorous, site-specific hazard assessment[4]. This ecosystem acts as a layered defense system:
Hand Protection : Use Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile (acrylonitrile-butadiene rubber) provides superior chemical resistance against lipophilic aromatic esters compared to standard latex, preventing transdermal penetration of the compound.
Eye Protection : ANSI Z87.1-certified chemical splash goggles . Causality: Standard safety glasses leave peripheral gaps; goggles provide a complete seal against airborne dust particulates generated during solid transfer.
Body Protection : A fully buttoned, flame-resistant (FR) laboratory coat . Causality: Prevents particulate accumulation on street clothing, which could lead to chronic, low-dose exposure outside the laboratory environment.
Every step in this protocol is designed as a self-validating system—the successful execution of one step inherently ensures the safety of the next.
Step 1: Environmental Isolation
Conduct all handling inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).
Validation: Check the digital airflow monitor before opening the compound container. A green indicator validates the engineering control.
Step 2: Electrostatic Mitigation and Weighing
Use an anti-static weigh boat, or neutralize standard plastic boats using an anti-static ionizing gun (e.g., Zerostat).
Causality: Static charge causes fine powders to "jump," contaminating the analytical balance and creating an immediate inhalation hazard.
Step 3: Closed-System Transfer
Transfer the weighed solid directly into the reaction vessel.
Immediately add the reaction solvent (e.g., DMSO, DMF, or DCM) to dissolve the powder.
Validation: Once the compound is entirely in solution, the risk of aerosolization drops to zero, validating the successful completion of the transfer phase.
Step 4: Surface Decontamination
Wipe down the balance and surrounding hood area using a disposable wipe dampened with ethanol or isopropanol, followed by a secondary wipe with soap and water.
Causality: Organic solvents dissolve residual ester dust, while the aqueous wipe removes any remaining polar contaminants.
Figure 1. Sequential operational workflow and safety dependencies for handling pyrrole-benzoates.
Spill Response and Decontamination
According to the authoritative standards in , spill response must prioritize containment over rapid cleanup[5].
Isolate : Alert nearby personnel and restrict access to the spill area[6].
Suppress : Do not sweep the dry powder. Causality: Sweeping provides mechanical energy that aerosolizes the compound, instantly creating an inhalation risk. Instead, gently cover the spill with absorbent paper towels.
Solubilize : Carefully apply a compatible solvent (e.g., ethanol) over the towels to dissolve the powder directly into the matrix of the wipe.
Extract : Lift the towels and place them directly into a hazardous waste container. Wash the surface with detergent and water to remove residual organics.
Waste Disposal and Logistics
Disposal logistics must strictly comply with standards for hazardous waste generators[7].
Classification : Solid waste, weigh boats, and PPE contaminated with Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate must be classified as chemically hazardous solid waste[8].
Containment : Store waste in a high-density polyethylene (HDPE) container. Ensure the container is kept securely closed unless waste is actively being added[9].
Labeling : Label the container explicitly with "Hazardous Waste: Toxic/Irritant Solid (Pyrrole-Benzoate Derivative)" alongside the accumulation start date[9]. Never dispose of this compound in standard municipal waste or aqueous drain systems.
References
Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source : National Research Council (National Academies Press) | URL : [Link]
Title : 29 CFR 1910.132 - Personal Protective Equipment General Requirements | Source : Occupational Safety and Health Administration (OSHA) | URL : [Link]
Title : 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste | Source : Environmental Protection Agency (EPA) | URL : [Link]